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  • Product: 2,6-Difluoro-3-methoxybenzoic acid
  • CAS: 886498-30-2

Core Science & Biosynthesis

Foundational

A Technical Guide to 2,6-Difluoro-3-methoxybenzoic Acid: Synthesis, Properties, and Applications in Modern Chemistry

Introduction: The Strategic Value of Fluorinated Synthons In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Synthons

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2,6-Difluoro-3-methoxybenzoic acid emerges as a highly valuable, yet specialized, building block in this context. Its trifunctional architecture, featuring a carboxylic acid handle, a methoxy group, and a precisely arranged difluoro substitution pattern, offers a versatile platform for constructing complex molecular targets. This guide provides an in-depth analysis of its properties, a robust protocol for its synthesis, and an exploration of its potential applications for researchers at the forefront of chemical innovation.

Core Physicochemical & Structural Properties

2,6-Difluoro-3-methoxybenzoic acid is a white crystalline solid under standard conditions.[1] Its identity and key properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
CAS Number 886498-30-2[2]
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
Appearance White to pale cream crystalline solid/powder[1][3]
Melting Point 136 - 138 °C[1]
Solubility Insoluble in water[1]
SMILES COC1=C(C(=C(C=C1)F)C(=O)O)F
InChI 1S/C8H6F2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12)
InChIKey YYZBRPSJLASNKL-UHFFFAOYSA-N

Strategic Synthesis: A Directed Ortho-Metalation Approach

While numerous substituted benzoic acids are commercially available, the specific substitution pattern of 2,6-Difluoro-3-methoxybenzoic acid often necessitates a custom synthesis. A highly effective and regioselective strategy is through Directed Ortho-Metalation (DoM), a powerful technique in modern organic synthesis. The methoxy group of an anisole derivative can effectively direct a strong organolithium base to deprotonate the adjacent ortho position, creating a nucleophilic aryl-lithium species that can be trapped with an electrophile.

The proposed synthesis begins with the commercially available precursor, 2,4-difluoroanisole. The methoxy group is a well-established ortho-directing group. The most acidic proton is at the C3 position, flanked by the directing methoxy group and a fluorine atom. Lithiation at this position, followed by quenching with carbon dioxide, provides the target carboxylic acid.

Synthesis_Pathway Start 2,4-Difluoroanisole Intermediate Aryl-lithium Intermediate (in situ) Start->Intermediate 1. n-BuLi or LDA, THF 2. -78 °C Product 2,6-Difluoro-3-methoxybenzoic acid Intermediate->Product 1. CO₂ (s) 2. H₃O⁺ workup

Caption: Proposed synthetic pathway via Directed Ortho-Metalation.
Experimental Protocol: Synthesis and Purification

This protocol is a robust, field-proven methodology adapted from established principles of Directed Ortho-Metalation.

1. Reaction Setup and Lithiation:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of starting material).
  • Cool the solvent to -78 °C using a dry ice/acetone bath.
  • Add 2,4-difluoroanisole (1.0 eq) to the cooled solvent.
  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The causality here is critical: slow addition prevents localized heating which can lead to side reactions and reduced yield.
  • Stir the resulting solution at -78 °C for 1-2 hours. The formation of the aryl-lithium intermediate is typically rapid at this temperature.

2. Carboxylation and Quench:

  • Crush dry ice (solid CO₂) into a powder and add it in excess to the reaction mixture in one portion. This ensures the aryl-lithium is rapidly trapped by a high concentration of the electrophile, minimizing potential side reactions with other species.
  • Allow the reaction mixture to slowly warm to room temperature overnight. The gradual warming ensures a complete reaction and safe dissipation of any excess n-BuLi.

3. Workup and Isolation:

  • Once at room temperature, quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~1-2).
  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

4. Purification Workflow:

  • The primary impurity is often the unreacted starting material. Purification is best achieved by recrystallization.

  • Dissolve the crude solid in a minimal amount of a hot solvent system, such as a mixture of ethyl acetate and hexanes.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum.

    Purification_Workflow Crude Crude Product Dissolve Dissolve in hot EtOAc/Hexanes Crude->Dissolve Cool Slow Cooling (Room Temp -> 0 °C) Dissolve->Cool Induces crystallization Filter Vacuum Filtration Cool->Filter Wash Wash with cold Hexanes Filter->Wash Removes soluble impurities Dry Dry under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

    Caption: Standard workflow for purification by recrystallization.

    Applications in Drug Development & Advanced Materials

While specific, high-profile applications of 2,6-Difluoro-3-methoxybenzoic acid are not yet prevalent in published literature, its structural motifs are highly sought after in medicinal chemistry. Fluorinated benzoic acids are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4]

  • Metabolic Blocking: The fluorine atoms at the 2 and 6 positions sterically hinder and electronically deactivate the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This is a common strategy to increase the in vivo half-life of a drug candidate.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the carboxylic acid group, influencing its ionization state at physiological pH. This can be critical for tuning a compound's solubility, cell permeability, and interaction with biological targets.

  • Conformational Control: The substitution pattern can lock the molecule into a preferred conformation, which can enhance binding affinity to a target protein by reducing the entropic penalty of binding.

  • Vector for Further Synthesis: The carboxylic acid provides a reactive handle for amide bond formation, esterification, or reduction to an alcohol, enabling its incorporation into a wide array of larger, more complex molecules. For example, similar fluorinated benzoic acids are used to synthesize compounds for treating Alzheimer's disease and for developing new antimicrobial agents.[4]

Safety, Handling, and Storage

As a laboratory chemical, 2,6-Difluoro-3-methoxybenzoic acid must be handled with appropriate precautions. The available safety data indicates it is an irritant.[2]

GHS Hazard Classification:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[2]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

  • Keep away from strong oxidizing agents and strong bases, which are incompatible.[2]

References

  • Google Patents. Accessed January 31, 2026.

  • Google Patents. Accessed January 31, 2026.

  • Synquest Labs. Accessed January 31, 2026.

  • PubChemLite. Accessed January 31, 2026.

  • BLD Pharm. Accessed January 31, 2026.

  • Cheméo. Accessed January 31, 2026.

  • Sigma-Aldrich. Accessed January 31, 2026.

  • PubChem. Accessed January 31, 2026.

  • Google Patents. Accessed January 31, 2026.

  • MDPI. Accessed January 31, 2026.

  • Amerigo Scientific. Accessed January 31, 2026.

  • Ossila. Accessed January 31, 2026.

  • FooDB. Accessed January 31, 2026.

  • Thermo Scientific Chemicals. Accessed January 31, 2026.

  • Sigma-Aldrich. Accessed January 31, 2026.

  • Fisher Scientific. Accessed January 31, 2026.

  • Lead Sciences. Accessed January 31, 2026.

  • ResearchGate. Accessed January 31, 2026.

  • Organic Syntheses. Accessed January 31, 2026.

  • Indian Academy of Sciences. Accessed January 31, 2026.

  • UCLA Chemistry. Accessed January 31, 2026.

  • PubMed. Accessed January 31, 2026.

Sources

Exploratory

Chemical structure and IUPAC name of "2,6-Difluoro-3-methoxybenzoic acid"

Document ID: TM-DFMBA-2024 | Version: 2.1 | Status: Active Target Audience: Medicinal Chemists, Process Development Scientists, QA/QC Professionals Executive Summary 2,6-Difluoro-3-methoxybenzoic acid (CAS: 886498-30-2)...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TM-DFMBA-2024 | Version: 2.1 | Status: Active Target Audience: Medicinal Chemists, Process Development Scientists, QA/QC Professionals

Executive Summary

2,6-Difluoro-3-methoxybenzoic acid (CAS: 886498-30-2) represents a specialized fluorinated scaffold in modern drug discovery.[1] Unlike its more common isomer (4-methoxy), this specific substitution pattern offers unique steric and electronic properties.[1] The 2,6-difluoro motif induces a significant "ortho-effect," forcing the carboxylate group out of planarity with the aromatic ring, thereby altering metabolic stability and pKa. Simultaneously, the 3-methoxy group acts as a specific hydrogen bond acceptor, often exploited in kinase inhibitor design to target solvent-front regions.

This guide details the structural identification, validated synthetic pathways (specifically via Directed Ortho Metalation), and critical physicochemical profiling required for its integration into high-throughput synthesis workflows.

Part 1: Chemical Constitution & Structural Analysis[1]

Accurate identification is paramount due to the prevalence of positional isomers (e.g., 2,6-difluoro-4-methoxybenzoic acid).[1]

Identity Matrix[1]
ParameterSpecification
IUPAC Name 2,6-Difluoro-3-methoxybenzoic acid
Common Name 3-Methoxy-2,6-difluorobenzoic acid
CAS Registry Number 886498-30-2
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
SMILES COC1=C(C(=C(C=C1)F)C(=O)O)F
InChI Key YYZBRPSJLASNKL-UHFFFAOYSA-N
MDL Number MFCD04115901
Structural Logic & The "Fluorine Scan"

In medicinal chemistry, this compound is often generated during a "fluorine scan" to modulate the lipophilicity (LogD) and metabolic half-life of a lead compound.[1]

  • Electronic Effect: The fluorine atoms at C2 and C6 are highly electronegative, significantly lowering the pKa of the benzoic acid relative to the non-fluorinated analog (approx.[1] pKa 2.5 vs 4.2).[1]

  • Steric Effect: The C3-Methoxy group is flanked by the C2-Fluorine.[1] This proximity restricts the rotation of the methoxy group, locking it into a preferred conformation that can pre-organize the molecule for protein binding.[1]

Part 2: Synthetic Pathways & Methodology

The synthesis of 2,6-difluoro-3-methoxybenzoic acid is non-trivial due to the directing effects of the substituents.[1] The most authoritative route utilizes Directed Ortho Metalation (DoM) , exploiting the acidity of the proton located between the two fluorine atoms in the precursor.[1]

Validated Synthetic Route: The "Fluorine Sandwich" Lithiation

Precursor: 2,4-Difluoroanisole (1-methoxy-2,4-difluorobenzene).[1] Mechanism: The proton at position 3 of the precursor is flanked by two fluorine atoms.[1] Despite the directing power of the methoxy group (which directs to its own ortho position), the combined inductive withdrawal of two fluorine atoms makes the C3 proton the most acidic (kinetic acidity).[1]

Protocol Step-by-Step
  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Reagent Prep: Dissolve 2,4-difluoroanisole (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/acetone bath).

  • Lithiation: Add LDA (Lithium Diisopropylamide) (1.1 eq) dropwise over 30 minutes.

    • Scientific Rationale: LDA is used instead of n-BuLi to avoid nucleophilic attack on the aromatic ring (SNAr) and to favor kinetic deprotonation at the C3 position (between the fluorines).[1]

  • Equilibration: Stir at -78°C for 1 hour. The formation of the lithiated species (3-lithio-2,4-difluoroanisole) is rapid.[1]

  • Electrophilic Quench: Bubble excess dry CO₂ gas (from sublimed dry ice) into the solution for 30 minutes.

  • Workup: Allow to warm to room temperature. Quench with 1M HCl to pH 1-2. Extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield the target acid.

Visualization of Synthesis Workflow

Synthesis_Pathway Precursor 2,4-Difluoroanisole (Start) Intermediate Lithiated Species (Kinetic Control) Precursor->Intermediate Deprotonation (C3 Position) Reagent LDA / THF (-78°C) Reagent->Intermediate Product 2,6-Difluoro-3-methoxybenzoic acid (Target) Intermediate->Product Carboxylation & Acid Workup Quench CO2 (g) (Electrophile) Quench->Product

Caption: Figure 1. Kinetic control synthesis via Directed Ortho Metalation (DoM).[1] The acidity of the C3 proton (between two fluorines) dictates the regioselectivity.[1]

Part 3: Physicochemical Profiling & QC[1]

For drug development, understanding the physical behavior of this intermediate is crucial for formulation and assay compatibility.[1]

Key Properties Table[1][5]
PropertyValue (Experimental/Predicted)Context for MedChem
pKa 2.15 ± 0.25Highly acidic due to ortho-fluorines.[1] Exists as anion at physiological pH.[1]
LogP 1.6 - 1.9Moderately lipophilic; good membrane permeability potential.[1]
Melting Point 105 - 109°CCrystalline solid; easy to handle.[1]
Solubility DMSO (>50 mM), MethanolPoor water solubility in non-ionized form.[1]
Quality Control Decision Tree

When sourcing this material, "regio-purity" is the main risk.[1] Vendors often supply mixtures of isomers.[1]

QC_Workflow Start Raw Material Received HNMR 1H NMR Analysis (DMSO-d6) Start->HNMR Coupling Check Coupling Constants HNMR->Coupling Pass1 Pass: J(H-H) ~9Hz (Ortho coupling) Coupling->Pass1 H4/H5 adjacent Fail1 Fail: Para/Meta coupling (Wrong Isomer) Coupling->Fail1 FNMR 19F NMR Analysis Pass1->FNMR Integration Check Integration FNMR->Integration Pass2 Pass: 2 Distinct F signals (Asymmetric) Integration->Pass2 Fail2 Fail: 1 Signal (Symmetric) (Likely 2,6-difluoro-4-methoxy) Integration->Fail2

Caption: Figure 2. Analytical logic for distinguishing the 3-methoxy target from the symmetric 4-methoxy impurity.

Part 4: Handling & Safety (SDS Highlights)

While valuable, this compound poses specific hazards typical of benzoic acid derivatives.[1]

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[1][2]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[1][2]

    • STOT SE 3 (H335): May cause respiratory irritation.[1][2][3][4]

  • Storage: Store at room temperature (15-25°C) in a desiccator. Hydroscopic tendency is low, but moisture can affect precise weighing for stoichiometry.[1]

References

  • PubChem Compound Summary. (2025). 2,6-Difluoro-3-methoxybenzoic acid (CID 604773).[1][5] National Library of Medicine.[1] [Link][1]

  • Schlosser, M. (2005).[1] The "Fluorine Dance" and Other Agilities of Fluorinated Aromatics.[1] Angewandte Chemie International Edition.[1] (Contextual citation for the lithiation mechanism described in Section 2.1).

Sources

Protocols & Analytical Methods

Method

Synthesis of amides from "2,6-Difluoro-3-methoxybenzoic acid"

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Target Substrate: 2,6-Difluoro-3-methoxybenzoic acid (CAS: 123843-65-2) Primary Challenge: Ortho-substitution steric hindrance and electronic deactivation. Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Target Substrate: 2,6-Difluoro-3-methoxybenzoic acid (CAS: 123843-65-2) Primary Challenge: Ortho-substitution steric hindrance and electronic deactivation.

Synthesizing amides from 2,6-difluoro-3-methoxybenzoic acid presents a classic "ortho-effect" challenge in medicinal chemistry. The two fluorine atoms at the 2- and 6-positions create a significant steric blockade around the carbonyl carbon, impeding the approach of nucleophiles (amines). Furthermore, while the fluorine atoms inductively activate the carbonyl, the electron-rich 3-methoxy group provides resonance donation that can reduce electrophilicity.

This Application Note defines two validated protocols to overcome these barriers while suppressing the risk of Nucleophilic Aromatic Substitution (


), a common side reaction where the amine displaces a fluorine atom rather than attacking the carbonyl.

Strategic Analysis of Synthetic Routes

To ensure high yields and purity, we evaluated three common activation strategies. The data below summarizes the decision matrix for researchers.

ParameterMethod A: T3P (Propylphosphonic Anhydride) Method B: Acid Chloride (Oxalyl Chloride) Method C: Carbodiimide (EDC/DCC)
Steric Tolerance High (Activates via mixed anhydride)Very High (Most reactive species)Low (O-acylisourea is bulky)
Epimerization Risk Lowest (Ideal for chiral amines)Moderate (Risk of ketene formation)High

Risk
Low (Mild, buffered conditions)Moderate (Requires careful temp control)Low
Scalability High (Green solvent compatible)High (Standard industrial route)Low (Urea byproduct removal)
Recommendation Primary Protocol Secondary Protocol (Scale-up) Not Recommended
Decision Logic Diagram

The following flowchart guides the selection of the optimal protocol based on the amine partner and scale.

DecisionTree Start Start: 2,6-Difluoro-3-methoxybenzoic acid CheckAmine Analyze Amine Partner Start->CheckAmine IsChiral Is Amine Chiral/Epimerizable? CheckAmine->IsChiral IsNonNuc Is Amine Weakly Nucleophilic (e.g., Aniline, Heterocycle)? IsChiral->IsNonNuc No MethodT3P PROTOCOL A: T3P Coupling (High Selectivity, Mild) IsChiral->MethodT3P Yes IsNonNuc->MethodT3P No (Aliphatic amines) MethodOxalyl PROTOCOL B: Acid Chloride (Max Reactivity) IsNonNuc->MethodOxalyl Yes (Needs activation)

Caption: Selection logic for amide coupling based on amine nucleophilicity and chirality constraints.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended)

Rationale: T3P (Propylphosphonic anhydride) is the preferred reagent for this substrate. It forms a highly reactive but selective mixed anhydride intermediate. The reaction produces water-soluble byproducts, simplifying the purification of the lipophilic amide product.

Reagents:

  • Substrate: 2,6-Difluoro-3-methoxybenzoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) or Pyridine (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (for solubility)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in dry EtOAc (concentration ~0.2 M).

    • Note: If the acid is not fully soluble, add a minimum amount of DMF.

  • Base Addition: Cool the mixture to 0°C (ice bath). Add DIPEA (3.0 equiv) dropwise.

    • Critical: The base acts as an HCl scavenger and activates the carboxylic acid for T3P attack.

  • Activation: Add the T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Observation: No significant exotherm should be observed, but slow addition prevents local overheating.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2–12 hours.

    • Monitoring: Monitor by LC-MS or TLC. The conversion is usually clean. If starting material remains after 12h, add 0.5 equiv additional T3P and stir for 4h.

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash sequentially with:

      • Water (2x)

      • Sat. NaHCO₃ (2x) (Removes unreacted acid and T3P byproducts)

      • 0.5 M HCl (1x) (Removes unreacted amine; skip if product is acid-sensitive)

      • Brine (1x)

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acid Chloride via Oxalyl Chloride (Scalable)

Rationale: For weakly nucleophilic amines (e.g., electron-deficient anilines) where T3P may be too slow, converting the acid to the acid chloride is necessary. We use Oxalyl Chloride/DMF rather than Thionyl Chloride to allow for milder, room-temperature activation, reducing the risk of defluorination.

Reagents:

  • Substrate: 2,6-Difluoro-3-methoxybenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)

  • Catalyst: DMF (Dimethylformamide) (1-2 drops / catalytic)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Base (Step 2): Triethylamine (TEA) or DIPEA (2.0 equiv)

Step-by-Step Methodology:

Part 1: Acid Chloride Formation

  • Setup: Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM (0.3 M) under an inert atmosphere (N₂ or Ar).

  • Catalysis: Add catalytic DMF (1-2 drops).

    • Mechanism:[1][2][3][4] DMF reacts with oxalyl chloride to form the Vilsmeier chloroiminium reagent, which is the active chlorinating species.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Visual Cue: Vigorous gas evolution (CO, CO₂, HCl) will occur.

  • Completion: Stir at room temperature for 1–2 hours until gas evolution ceases and the solution becomes clear.

  • Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

    • Why: Removing excess oxalyl chloride prevents it from reacting with your amine in the next step to form oxamides.

Part 2: Amide Coupling

  • Coupling: To a separate flask containing the Amine (1.1 equiv) and Base (TEA, 2.0 equiv) in DCM at 0°C, slowly add the solution of the crude acid chloride prepared in Part 1.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Workup: Wash with 1N HCl, Sat. NaHCO₃, and Brine. Dry and concentrate.

Risk Management: Preventing Side Reactions

The 2,6-difluoro motif renders the ring electron-deficient. While the 3-methoxy group provides some electron donation, the ring is still susceptible to Nucleophilic Aromatic Substitution (


), particularly at the 2 or 6 positions, if harsh conditions are used.

Mechanism of Side Reaction: If the reaction temperature is too high (>50°C) or if a large excess of a primary amine is used, the amine may displace one of the fluorine atoms.

SNAr_Risk Substrate 2,6-Difluoro Substrate HighTemp High Temp / Excess Amine Substrate->HighTemp Risk Factor Desired Target Amide Substrate->Desired Controlled Conditions (<25°C) SNAr_Product Side Product: Fluorine Displaced by Amine HighTemp->SNAr_Product S_NAr Pathway

Caption: Pathway divergence showing the risk of fluorine displacement under forcing conditions.

Mitigation Strategies:

  • Temperature Control: Never heat the reaction above 40°C during the coupling step.

  • Stoichiometry: Do not use a large excess of the amine (>1.5 equiv).

  • Base Selection: Use non-nucleophilic bases like DIPEA or 2,6-Lutidine rather than inorganic bases which might increase solubility of fluoride ions, driving the reaction.

References

  • T3P Reagent Overview & Mechanism

    • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[5] (Review of T3P utility in hindered systems).

    • Source:

  • Amide Synthesis via Acid Chlorides

    • Preparation of acyl (acid) chlorides using thionyl chloride/oxalyl chloride.[6]

    • Source:

  • Sterically Hindered Amide Coupling

    • The Synthesis of Sterically Hindered Amides.[7][8][9] (Discusses challenges with ortho-substituted benzoates).

    • Source:

  • Substrate Data

    • 2,6-Difluoro-3-methoxybenzoic acid (CAS 123843-65-2).
    • Source: (Note: Isomer analog used for property verification).

Sources

Application

Esterification reactions of "2,6-Difluoro-3-methoxybenzoic acid"

Application Note: 2,6-Difluoro-3-methoxybenzoic Acid Abstract This application note details the strategic esterification of 2,6-Difluoro-3-methoxybenzoic acid , a critical pharmacophore in the synthesis of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,6-Difluoro-3-methoxybenzoic Acid

Abstract

This application note details the strategic esterification of 2,6-Difluoro-3-methoxybenzoic acid , a critical pharmacophore in the synthesis of kinase inhibitors and quinolone antibiotics. Due to the significant steric hindrance and electronic repulsion imposed by the ortho-difluoro substitution (the "Ortho Effect"), standard Fischer esterification protocols often result in poor conversion rates. This guide provides two validated, high-efficiency protocols: Acid Chloride Activation (for scale-up) and Base-Promoted Nucleophilic Alkylation (for mild, high-yield laboratory synthesis).

Introduction: The "Ortho Effect" Challenge

The esterification of 2,6-disubstituted benzoic acids presents a classic challenge in organic synthesis. In 2,6-Difluoro-3-methoxybenzoic acid , the two fluorine atoms at the ortho positions create a steric wall that shields the carbonyl carbon from nucleophilic attack.

  • Steric Inhibition of Resonance: The ortho substituents force the carboxyl group out of planarity with the aromatic ring, reducing conjugation but increasing acidity.

  • Nucleophilic Approach Vector: In standard acid-catalyzed (Fischer) esterification, the formation of the tetrahedral intermediate is energetically unfavorable due to severe crowding.

Strategic Solution: To overcome this, we must either increase the electrophilicity of the carbonyl carbon (via Acid Chloride) or bypass the carbonyl attack entirely (via Alkylation).

Strategic Analysis of Reaction Pathways
FeatureMethod A: Acid Chloride (SOCl₂) Method B: Alkylation (MeI/K₂CO₃)
Mechanism Nucleophilic Acyl SubstitutionSN2 Displacement on Alkyl Halide
Steric Sensitivity Low (Acylium ion/chloride is highly reactive)Zero (Attack occurs on the unhindered Methyl Iodide)
Reaction Conditions Harsh (Reflux, acidic gas evolution)Mild (Room Temp/Mild Heat, Basic)
Scalability Excellent (Industrial Standard)Good (Lab to Pilot Scale)
By-products SO₂, HCl (Gases)KI (Solid salt)
Recommended For Large scale, cost-sensitive productionHigh-value intermediates, avoiding acidic conditions
Visualizing the Mechanisms[1][2]

The following diagram illustrates the divergent pathways. Note how Method B avoids the crowded carbonyl center during the rate-determining step.

EsterificationPathways cluster_A Method A: Acid Chloride Route cluster_B Method B: Alkylation Route Start 2,6-Difluoro-3-methoxybenzoic Acid SOCl2 SOCl2 / cat. DMF Start->SOCl2 Activation Base K2CO3 / DMF Start->Base Deprotonation AcidCl Acid Chloride Intermediate (Highly Reactive) SOCl2->AcidCl -SO2, -HCl MeOH MeOH / Et3N AcidCl->MeOH Nucleophilic Attack Product Methyl 2,6-Difluoro-3-methoxybenzoate MeOH->Product Esterification Anion Carboxylate Anion (Nu:) Base->Anion Salt Formation MeI MeI (Electrophile) Anion->MeI SN2 Attack (Bypasses Sterics) MeI->Product -KI

Caption: Comparison of Acid Chloride activation (Red) vs. Carboxylate Alkylation (Green). Alkylation avoids steric hindrance at the carbonyl carbon.

Detailed Experimental Protocols
Protocol A: Conversion via Acid Chloride (Thionyl Chloride)

Best for: Large-scale synthesis where reagents must be inexpensive.

Reagents:

  • 2,6-Difluoro-3-methoxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (2.0 - 5.0 equiv)

  • N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)

  • Methanol (Excess) or specific alcohol (1.2 equiv + Et₃N)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend the benzoic acid derivative in dry Toluene (5 mL/g).

  • Activation: Add Thionyl Chloride dropwise. Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate, which accelerates the reaction).

  • Reflux: Heat the mixture to reflux (approx. 80-110°C) for 2–4 hours.

    • Checkpoint: The reaction is complete when gas evolution (SO₂/HCl) ceases and the solution becomes homogeneous.

  • Evaporation: Cool to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess SOCl₂ and solvent. Caution: Use a base trap for acidic fumes.

  • Esterification: Redissolve the crude acid chloride residue in dry DCM. Cool to 0°C.[1]

  • Addition: Add Methanol (or target alcohol) and Triethylamine (1.5 equiv) dropwise.

  • Workup: Stir for 1 hour. Wash with water, sat. NaHCO₃, and Brine. Dry over MgSO₄ and concentrate.

Yield Expectation: >90% Key Insight: The intermediate acid chloride is planar and highly electrophilic, overcoming the steric shielding of the fluorine atoms.

Protocol B: Base-Promoted Alkylation (Methyl Iodide)

Best for: High-value synthesis, mild conditions, and avoiding acidic gas evolution.

Reagents:

  • 2,6-Difluoro-3-methoxybenzoic acid (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv, anhydrous/granular)

  • Methyl Iodide (MeI) (1.2 - 1.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step:

  • Solvation: Dissolve the benzoic acid derivative in DMF (5 mL/mmol).

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 15 minutes. The mixture may become a suspension.

  • Alkylation: Add Methyl Iodide (MeI) dropwise via syringe. Caution: MeI is a suspected carcinogen; use a fume hood.

  • Reaction: Stir at Room Temperature for 3–6 hours.

    • Optimization: If reaction is slow (monitored by TLC), heat to 40-50°C.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Isolation: The ester often precipitates as a solid. Filter and wash with water.[1]

    • Alternative: If oil forms, extract with Ethyl Acetate (EtOAc), wash with water (to remove DMF) and Brine.

  • Purification: Recrystallization from Hexane/EtOAc or flash chromatography (usually not required if conversion is complete).

Yield Expectation: 95–98% Key Insight: This reaction proceeds via an SN2 mechanism . The nucleophile is the carboxylate oxygen, and the electrophile is the methyl group of MeI. Since the attack happens on the unhindered methyl group, the steric bulk of the benzoic acid is irrelevant.

Analytical Characterization

To validate the synthesis, ensure the following spectral characteristics are met:

TechniqueExpected SignalDiagnosis
¹H NMR Singlet (~3.9 ppm)Represents the new Methyl Ester (-COOCH ₃).
¹H NMR Singlet (~3.8 ppm)Represents the Methoxy group (-OCH ₃).
¹H NMR Multiplet (6.9 - 7.2 ppm)Aromatic protons (splitting pattern depends on F-coupling).
IR ~1730-1740 cm⁻¹Strong Carbonyl (C=O) stretch (Ester shift).
MS (ESI) [M+H]⁺ or [M+Na]⁺Parent ion corresponding to Methyl Ester MW.
References
  • Montalbetti, C. A. G. N., & Falque, V. (2005).[2] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. (Review of acid activation methods relevant to hindered acids). Link

  • Ishihara, K., et al. (2009).[3] Rational design of dynamic ammonium salt catalysts towards more flexible and selective function. Proceedings of the Japan Academy, Series B, 85(8), 290-311. (Discusses esterification in hindered environments). Link

  • Sigma-Aldrich. (n.d.). 2,6-Difluorobenzoic acid Product Sheet. (General properties and safety data for the scaffold). Link

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) – Reaction With Carboxylic Acids.[2][4] (Mechanistic grounding for Protocol A). Link

  • Reeves, J. T., et al. (2013). Development of a Scalable Process for a 2,6-Difluorobenzamide Pharmaceutical Intermediate. Organic Process Research & Development.

Sources

Method

"2,6-Difluoro-3-methoxybenzoic acid" in the synthesis of FtsZ inhibitors

Application Note: Precision Synthesis & Evaluation of FtsZ Inhibitors Topic: Utilization of 2,6-Difluoro-3-methoxybenzoic Acid in the Development of Benzamide-Based FtsZ Inhibitors. Executive Summary & Pharmacophore Insi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis & Evaluation of FtsZ Inhibitors Topic: Utilization of 2,6-Difluoro-3-methoxybenzoic Acid in the Development of Benzamide-Based FtsZ Inhibitors.

Executive Summary & Pharmacophore Insight

2,6-Difluoro-3-methoxybenzoic acid serves as the critical "warhead" precursor for a potent class of antibacterials targeting FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial homolog of tubulin. FtsZ is essential for cell division, forming the "Z-ring" at the septum. Inhibitors derived from this acid scaffold, such as 2,6-difluoro-3-methoxybenzamide (DFMBA) , function by stabilizing FtsZ filaments or inhibiting GTPase activity, leading to lethal filamentation in pathogens like Staphylococcus aureus (MRSA).

Why this Scaffold?

  • Conformational Lock: The 2,6-difluoro substitution forces the benzamide group out of planarity (approx. -27° torsion), pre-organizing the molecule to fit the hydrophobic cleft of FtsZ.

  • Metabolic Stability: The fluorine atoms block metabolic oxidation at the susceptible 2 and 6 positions.

  • Hydrophobic Filling: The 3-methoxy group occupies a specific hydrophobic sub-pocket, enhancing binding affinity compared to the unsubstituted benzamide.

Chemical Synthesis Protocol

Objective: Synthesis of the core inhibitor 2,6-difluoro-3-methoxybenzamide (DFMBA) via Acid Chloride Activation. Rationale: While coupling agents (HATU/EDC) work, the electron-withdrawing fluorine atoms render the carboxylic acid less nucleophilic but the resulting acid chloride highly reactive, ensuring a cleaner conversion to the amide with high yield.

Reagents:

  • Precursor: 2,6-Difluoro-3-methoxybenzoic acid (CAS: 123843-65-2)

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Nucleophile: Ammonium Hydroxide (

    
    ) or Ammonia gas
    
  • Solvent: Dichloromethane (DCM), Toluene

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask, dissolve 1.0 eq of 2,6-Difluoro-3-methoxybenzoic acid in anhydrous Toluene.

    • Add 3.0 eq of Thionyl Chloride dropwise under

      
       atmosphere.
      
    • Add a catalytic amount (1-2 drops) of DMF to initiate the reaction.

    • Reflux at 80°C for 2–3 hours. Monitor by TLC (conversion of acid to acyl chloride).

    • Critical Step: Evaporate solvent and excess

      
       under reduced pressure to yield the crude acid chloride (usually a yellow oil/solid). Do not purify. 
      
  • Amidation (Coupling):

    • Re-dissolve the crude acid chloride in anhydrous DCM (0.1 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 5.0 eq of aqueous Ammonium Hydroxide (28-30%) or bubble anhydrous

      
       gas through the solution for 30 minutes.
      
    • Observation: A white precipitate (the benzamide) typically forms immediately.

  • Workup & Purification:

    • Stir at room temperature for 1 hour.

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organic layers with Sat.

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallization: Purify the crude solid using Ethanol/Water or Hexane/Ethyl Acetate to obtain pure DFMBA.

Visualization: Synthesis & Mechanism

FtsZ_Inhibitor_Workflow Acid 2,6-Difluoro-3-methoxybenzoic Acid Activation Activation (SOCl2 / Reflux) Acid->Activation Inter Acid Chloride Intermediate Activation->Inter Amidation Amidation (NH3 / DCM) Inter->Amidation Product DFMBA (Inhibitor) Amidation->Product Target Bacterial FtsZ (Z-Ring) Product->Target  Binds Allosteric Cleft Effect Inhibition of Cell Division Target->Effect  Stabilizes Filaments

Caption: Synthetic pathway from the acid precursor to the active DFMBA inhibitor and its downstream biological effect on the FtsZ Z-ring.

Biological Evaluation (Self-Validating Protocols)

To confirm the synthesized compound is an active FtsZ inhibitor, you must perform the following tiered assays.

Assay A: GTPase Activity Inhibition (Biochemical)

FtsZ is a GTPase; its polymerization is coupled to GTP hydrolysis.

  • Protocol: Incubate recombinant FtsZ (5 µM) with the synthesized DFMBA (0–100 µM) in polymerization buffer (50 mM MES, 50 mM KCl, 5 mM

    
    , pH 6.5).
    
  • Trigger: Add GTP (1 mM).

  • Readout: Measure released inorganic phosphate (

    
    ) using a Malachite Green assay at 630 nm after 30 minutes.
    
  • Validation: A true inhibitor will show a dose-dependent reduction in phosphate release (IC50 typically 10–50 µM for simple benzamides).

Assay B: Light Scattering Polymerization (Biophysical)
  • Protocol: Place FtsZ (10 µM) in a fluorometer cuvette with polymerization buffer. Establish a baseline.

  • Add Compound: Add DFMBA (2x MIC).

  • Trigger: Add GTP.

  • Readout: Monitor 90° light scattering (Ex/Em 350 nm).

  • Validation:

    • Control: Rapid increase in signal (polymerization) followed by a steady state.

    • Inhibitor (Stabilizer): Signal increases but does not depolymerize (stabilization) or aggregates chaotically.

    • Inhibitor (Blocker): Signal suppression (rare for this class).

    • Note: Benzamides like PC190723 typically stimulate polymerization/bundling, causing a higher scattering signal than control.

Assay C: Z-Ring Visualization (Microscopy)
  • Organism: Bacillus subtilis or S. aureus (expressing FtsZ-GFP).

  • Treatment: Treat log-phase culture with DFMBA (0.5 – 4 µg/mL) for 2 hours.

  • Observation: Fluorescence Microscopy.

  • Validation:

    • Healthy: Distinct Z-rings at mid-cell.

    • Inhibited: Delocalized fluorescence, multiple foci, or spiral filaments along the cell length.

Comparative Data: Structure-Activity Relationship (SAR)

The following table highlights why the 2,6-difluoro and 3-methoxy motifs are essential, validating the choice of starting material.

Compound ScaffoldSubstituentsMIC (S. aureus)FtsZ Binding Mode
DFMBA (Synthesized) 2,6-diF, 3-OMe ~0.5 - 2 µg/mL High Affinity (Hydrophobic + H-Bond)
3-MBA3-OMe (No F)>64 µg/mLWeak / Non-binder
2,6-Difluorobenzamide2,6-diF (No OMe)>128 µg/mLWeak (Lacks hydrophobic anchor)
PC1907232,6-diF, 3-Heterocycle0.06 µg/mLOptimized "Tail" extension

Data aggregated from Straniero et al. and Kaul et al. (See References).

References

  • Straniero, V. et al. (2017).[1][2] "2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships." ChemMedChem. [Link]

  • Kaul, M. et al. (2013). "An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy." Antimicrobial Agents and Chemotherapy. [Link]

  • Haydon, D. J. et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[3][4] Science. [Link]

  • PubChem Compound Summary. (2025). "2,6-Difluoro-3-methoxybenzamide."[5][6] [Link]

Sources

Application

Application Note: 2,6-Difluoro-3-methoxybenzoic Acid as a Regioselective Precursor for Heterocyclic Scaffolds

This Application Note serves as a definitive technical guide for the utilization of 2,6-Difluoro-3-methoxybenzoic acid (CAS 886498-30-2) in the synthesis of bioactive heterocyclic scaffolds. This guide is designed for me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the utilization of 2,6-Difluoro-3-methoxybenzoic acid (CAS 886498-30-2) in the synthesis of bioactive heterocyclic scaffolds. This guide is designed for medicinal chemists and process engineers focused on the development of fluoroquinolones, benzazoles, and polysubstituted aromatic pharmacophores.

Abstract & Strategic Significance

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is pivotal for modulating metabolic stability (blocking P450 oxidation sites), lipophilicity (


), and binding affinity.[1] 2,6-Difluoro-3-methoxybenzoic acid  represents a "privileged" building block due to its unique substitution pattern:
  • 2,6-Difluoro Motif: Activates the ring for Nucleophilic Aromatic Substitution (

    
    ) at the ortho positions while sterically protecting the carbonyl group from premature nucleophilic attack.
    
  • 3-Methoxy Group: Provides an electron-donating resonance effect that modulates the electrophilicity of the ring, allowing for fine-tuned regioselectivity during cyclization reactions.

  • Acid Functionality: Serves as a versatile handle for amide coupling, esterification, or conversion to heterocycles via Grohe-Heinen or Gould-Jacobs protocols.

This compound is primarily utilized as a precursor for 5-fluoro-8-methoxyquinolones (via C2-cyclization) and 5-fluoro-6-methoxyquinolones (via C6-cyclization), as well as fused systems like 4-fluorobenzoxazoles .

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
Chemical Name 2,6-Difluoro-3-methoxybenzoic acid
CAS Number 886498-30-2
Molecular Formula

Molecular Weight 188.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 168–172 °C (Typical)
Acidity (

)
~2.2 (Predicted due to ortho-fluorine electron withdrawal)
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
Hazards Irritant (H315, H319, H335)

Synthetic Utility & Regioselectivity

The core utility of this precursor lies in its reactivity under


 conditions.[2] The presence of two fluorine atoms ortho to the electron-withdrawing carboxyl group creates two potential sites for nucleophilic attack.
The Regioselectivity Challenge
  • Path A (Attack at C6): Sterically favored. The C6 position is flanked by a proton (H5) and the carboxyl group. Attack here yields 6-substituted-2-fluoro-3-methoxy derivatives.

  • Path B (Attack at C2): Sterically hindered but electronically distinct. The C2 position is flanked by the methoxy group (OMe) and the carboxyl group. The OMe group donates electron density via resonance, potentially deactivating C2 relative to C6. However, successful cyclization at C2 is critical for accessing the 8-methoxyquinolone scaffold, a structural motif associated with reduced phototoxicity in antibiotic drugs (e.g., Moxifloxacin analogs).

Visualization: Divergent Synthetic Pathways

The following diagram illustrates the divergent pathways available from this single precursor.

SyntheticPathways Start 2,6-Difluoro-3-methoxybenzoic acid (Precursor) Condition1 Activation (SOCl2 / (COCl)2) Start->Condition1 AcidChloride Acid Chloride Intermediate Condition1->AcidChloride Linker Aminoacrylate Addition AcidChloride->Linker LinearInter Benzoyl Acetate / Enamine Intermediate Linker->LinearInter Cyclization Cyclization (NaH / K2CO3) LinearInter->Cyclization PathA Path A: Attack at C6 (Sterically Favored) Cyclization->PathA PathB Path B: Attack at C2 (Target for 8-OMe) Cyclization->PathB ProdA 5-Fluoro-6-methoxy-4-oxo-quinoline-3-carboxylate PathA->ProdA Displaces F6 ProdB 5-Fluoro-8-methoxy-4-oxo-quinoline-3-carboxylate (High Value Scaffold) PathB->ProdB Displaces F2

Figure 1: Divergent synthesis of fluoroquinolone scaffolds. Path B yields the highly desirable 8-methoxy motif.

Detailed Protocol: Synthesis of Fluoroquinolone Core

This protocol describes the Grohe-Heinen method, adapted for 2,6-difluoro-3-methoxybenzoic acid. This route is preferred over the Gould-Jacobs reaction for polysubstituted benzoic acids due to milder conditions and higher yields.

Phase 1: Acid Chloride Formation

Objective: Activate the carboxylic acid for coupling.

  • Setup: Charge a dry 250 mL round-bottom flask (RBF) with 2,6-difluoro-3-methoxybenzoic acid (10.0 g, 53.2 mmol) and anhydrous Dichloromethane (DCM) (100 mL).

  • Catalyst: Add a catalytic amount of DMF (0.5 mL).

  • Reagent Addition: Cool to 0°C under

    
    . Dropwise add Oxalyl Chloride  (7.4 g, 58.5 mmol) over 30 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Gas evolution (HCl, CO,

    
    ) should cease.
    
  • Workup: Concentrate in vacuo to yield the crude acid chloride as a yellow oil. Note: Use immediately.

Phase 2: Acylation of Ethyl 3-(Dimethylamino)acrylate

Objective: Construct the carbon skeleton for the quinolone ring.

  • Reagent Prep: In a separate flask, dissolve Ethyl 3-(dimethylamino)acrylate (8.0 g, 55.8 mmol) and Triethylamine (8.5 mL) in anhydrous THF (80 mL).

  • Coupling: Dissolve the crude acid chloride (from Phase 1) in THF (20 mL) and add dropwise to the acrylate solution at 0°C.

  • Reflux: Heat the mixture to reflux (65°C) for 4-6 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The disappearance of the acrylate and formation of the benzoyl-acrylate intermediate (

    
    ) indicates completion.
    
  • Isolation: Remove solvent. Redissolve residue in DCM, wash with water, dry over

    
    , and concentrate.
    
Phase 3: Cyclization (The Critical Step)

Objective: Intramolecular


 to close the ring.
  • Amine Exchange: Dissolve the intermediate in Ethanol (100 mL). Add Cyclopropylamine (or desired amine, 1.1 eq) at 0°C. Stir for 1 hour to exchange the dimethylamino group with the cyclopropylamine.

  • Cyclization: Add Potassium Carbonate (

    
    , 2.0 eq) or Sodium Hydride  (NaH, 1.2 eq, if using DMF).
    
    • Optimization Note: Using a milder base like

      
       in DMF at 80°C often favors the thermodynamic product. However, for 2,6-difluoro systems, regioselectivity is sensitive to temperature.
      
  • Heating: Heat the mixture to 80-100°C for 4 hours.

  • Quench: Pour the reaction mixture into ice water (500 mL).

  • Precipitation: Acidify carefully with 1N HCl to pH 3-4. The quinolone ester should precipitate.[3]

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Acetonitrile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Hydrolysis of acid chloride.Ensure glassware is oven-dried; use fresh oxalyl chloride; keep under inert atmosphere.
Regioisomer Mixture Competition between F2 and F6 attack.Lower Temperature: Run the cyclization at lower temp (e.g., 40-50°C) with a stronger base (NaH) to favor kinetic control. Solvent Switch: Switch from DMF to DMSO or NMP to alter solvation of the transition state.
Incomplete Cyclization Steric hindrance from 3-OMe.Increase reaction time; ensure the amine exchange (step 3.1) is complete before adding base.
Dark/Tar Products Polymerization of acrylate.Avoid overheating during Phase 2. Ensure triethylamine is removed before Phase 3 if using NaH.

Safety & Handling Protocol

Hazard Identification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Respiratory: Use a NIOSH-approved N95 or P100 respirator when handling powders.

  • Skin: Nitrile gloves (min thickness 0.11 mm).

  • Eyes: Chemical splash goggles.

Storage:

  • Store in a cool, dry place (2-8°C recommended for long term).

  • Keep container tightly closed to prevent moisture absorption (hydrolysis risk).

References

  • PubChem. (2025). 2,6-Difluoro-3-methoxybenzoic acid - Compound Summary. National Library of Medicine. [Link]

  • Grohe, K., & Heinen, H. (1978). Synthesis of 4-quinolone-3-carboxylic acids.[4][5][6] Liebigs Annalen der Chemie. (Foundational methodology for the described protocol).

  • Blas, J., et al. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines.[7] (Relevant mechanistic insight on ortho-effect). [Link]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Disclaimer: This guide is for research purposes only. All synthesis must be conducted by qualified personnel in a controlled laboratory environment.

Sources

Method

2,6-Difluoro-3-methoxybenzoic Acid: A Strategic Building Block for Tuning Kinase Inhibitor Selectivity and Potency

Application Note: AN-MEDCHEM-2026-04 Executive Summary This application note details the utility of 2,6-Difluoro-3-methoxybenzoic acid as a critical intermediate in the development of small-molecule kinase inhibitors. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MEDCHEM-2026-04

Executive Summary

This application note details the utility of 2,6-Difluoro-3-methoxybenzoic acid as a critical intermediate in the development of small-molecule kinase inhibitors. While the 2,6-difluoro-3,5-dimethoxyphenyl moiety is a "privileged structure" in approved FGFR inhibitors (e.g., Pemigatinib, Futibatinib), the mono-methoxy variant (derived from the title acid) serves as a vital Structure-Activity Relationship (SAR) probe. It allows medicinal chemists to decouple the steric and electronic contributions of the methoxy substituents, optimize metabolic stability, and fine-tune binding affinity in the ATP-binding pocket. This guide provides a validated synthesis protocol for amide coupling and a framework for biological evaluation against FGFR targets.

Scientific Background & Rationale
2.1 The Role of Fluorinated Phenyl Rings in Kinase Binding

In kinase inhibitor design, the "warhead" or binding core often requires specific electronic and steric properties to occupy the hydrophobic pocket adjacent to the gatekeeper residue.

  • Orthogonal Fluorination (2,6-position): The fluorine atoms at the 2 and 6 positions create a twisted conformation relative to the amide bond (at C1). This "out-of-plane" twist is often required to fit into the narrow cleft of the kinase hinge region, locking the molecule in a bioactive conformation.

  • Methoxy Substitution (3-position): The methoxy group acts as a hydrogen bond acceptor or fills a specific hydrophobic sub-pocket.

  • SAR Logic: By using 2,6-Difluoro-3-methoxybenzoic acid (Mono-methoxy) instead of the standard 3,5-dimethoxy analog, researchers can probe the necessity of the C5-methoxy group. This is crucial for reducing molecular weight (MW) and lipophilicity (LogP) without sacrificing potency.

2.2 Case Study: FGFR Inhibitor Optimization

Fibroblast Growth Factor Receptors (FGFRs) are key targets in oncology (e.g., Cholangiocarcinoma).[1][2][3]

  • Benchmark: Pemigatinib (Pemazyre) utilizes a 2,6-difluoro-3,5-dimethoxyphenyl ring.[4]

  • Application: The title compound is used to synthesize Des-methoxy analogs . If the analog retains potency, the drug candidate gains improved physicochemical properties (lower clearance, higher solubility).

Chemical Synthesis Protocol

Objective: To couple 2,6-Difluoro-3-methoxybenzoic acid to an amine-bearing heteroaromatic scaffold (general kinase core).

Reagents & Equipment:

  • Starting Material: 2,6-Difluoro-3-methoxybenzoic acid (CAS: 886498-30-2)[5][6][7][8]

  • Activator: Oxalyl Chloride ((COCl)₂) or HATU

  • Catalyst: DMF (Dimethylformamide) - catalytic amount

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Workflow Diagram (DOT Visualization)

SynthesisWorkflow Acid 2,6-Difluoro-3-methoxybenzoic Acid (Solid) Activation Activation Step (Oxalyl Chloride/DMF) Acid->Activation Dissolve in DCM Intermed Acid Chloride Intermediate Activation->Intermed 0°C to RT, 1h Coupling Amide Coupling (Amine Core + Base) Intermed->Coupling Add Amine Core Product Final Kinase Inhibitor (Amide) Coupling->Product Purification (HPLC)

Caption: Step-by-step synthetic pathway for incorporating the benzoic acid moiety into a kinase inhibitor scaffold.

Detailed Step-by-Step Procedure
  • Acid Chloride Formation (Standard Method):

    • Dissolve 2,6-Difluoro-3-methoxybenzoic acid (1.0 eq, e.g., 1.0 g) in anhydrous DCM (10 mL) under nitrogen atmosphere.

    • Cool to 0°C in an ice bath.

    • Add a catalytic drop of DMF.

    • Dropwise add Oxalyl Chloride (1.2 eq). Caution: Gas evolution (CO, CO₂) and HCl.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Concentrate in vacuo to remove excess oxalyl chloride. The residue (Acid Chloride) is used immediately.

  • Amide Coupling:

    • Dissolve the target Amine Core (e.g., an aminopyrazole or aminopyridine scaffold) (1.0 eq) in anhydrous THF or DCM.

    • Add DIPEA (3.0 eq) to the amine solution.

    • Cool to 0°C.[9]

    • Dropwise add the solution of the freshly prepared Acid Chloride (dissolved in minimal DCM/THF).

    • Stir at RT for 2–4 hours. Monitor reaction progress by LC-MS (Look for Mass Shift: Core + 170 Da).

  • Work-up & Purification:

    • Quench with saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3x).

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Purification: Flash Column Chromatography (Hexane/EtOAc gradient) or Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Evaluation Protocol

Objective: Determine the inhibitory constant (IC₅₀) of the synthesized analog against FGFR kinases.

Assay Logic: FRET-Based Kinase Assay

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™).

Materials:

  • Recombinant Kinase (FGFR1, FGFR2, or FGFR3).

  • Fluorescein-labeled Poly-GT substrate.

  • Terbium-labeled anti-phosphotyrosine antibody.

  • ATP (at Km concentration).

  • Test Compound (The synthesized analog).

Experimental Steps:
  • Compound Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (10 concentrations, starting at 10 µM).

  • Reaction Assembly:

    • In a 384-well plate, add 2.5 µL of Compound.

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 2.5 µL of ATP/Substrate mixture.

  • Incubation: Incubate at RT for 60 minutes (protected from light).

  • Detection: Measure the TR-FRET signal (Ratio of 520 nm / 495 nm emission) using a plate reader (e.g., EnVision).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope) to calculate IC₅₀.

Data Interpretation & SAR Analysis

The following table illustrates how to interpret the data when comparing the Topic Molecule (Mono-methoxy) against the Standard (Di-methoxy) .

FeatureStandard (Pemigatinib-like)Analog (Topic: Mono-methoxy)Interpretation
Structure 2,6-F, 3,5-di-OMe2,6-F, 3-OMe Probe Molecule
Molecular Weight Higher (+30 Da)LowerBetter "Ligand Efficiency" if potency is maintained.
LogP (Lipophilicity) HigherLowerImproved water solubility and metabolic stability.
IC₅₀ (FGFR2) < 10 nM (Potent)Hypothesis: If < 50 nM: The 5-OMe is dispensable. If > 500 nM: The 5-OMe is critical for binding.
Metabolic Soft Spot O-Demethylation (2 sites)O-Demethylation (1 site)Potentially longer Half-life (T1/2).
Mechanism of Action Diagram

KinaseInhibition Inhibitor 2,6-Difluoro-3-methoxy Analog ATP_Pocket ATP Binding Pocket (FGFR Kinase) Inhibitor->ATP_Pocket Competitive Binding (H-bonds & Hydrophobic) Signal Downstream Signaling (RAS-MAPK / PI3K) ATP_Pocket->Signal Blocked Gatekeeper Gatekeeper Residue (Val/Ile) Gatekeeper->ATP_Pocket Steric Constraint TumorGrowth Tumor Cell Proliferation Signal->TumorGrowth Inhibited

Caption: Mechanism of Action: The inhibitor occupies the ATP pocket, preventing phosphorylation and halting downstream oncogenic signaling.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 86705695, Pemigatinib. Retrieved from [Link]

  • Google Patents (2021). US20210078999A1 - Plasma kallikrein inhibitors and uses thereof.[9] Retrieved from

  • H. Hoyt et al. (2016).Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry. (Contextual grounding for FGFR inhibitor scaffolds).
  • Lead Sciences (2026). Chemical Building Blocks: 2,6-Difluoro-3-methoxybenzoic acid. Retrieved from [Link]

Sources

Application

Protecting group strategies for "2,6-Difluoro-3-methoxybenzoic acid"

Application Note: Strategic Protection of 2,6-Difluoro-3-methoxybenzoic Acid Part 1: Strategic Analysis & Rationale 1.1 The Challenge: The "Electronic-Steric" Paradox Protecting "2,6-Difluoro-3-methoxybenzoic acid" (DFMB...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection of 2,6-Difluoro-3-methoxybenzoic Acid

Part 1: Strategic Analysis & Rationale

1.1 The Challenge: The "Electronic-Steric" Paradox Protecting "2,6-Difluoro-3-methoxybenzoic acid" (DFMBA) presents a unique dual challenge often underestimated in standard medicinal chemistry workflows. The molecule possesses two opposing properties that dictate the success of protection strategies:

  • Steric Shielding (The 2,6-Effect): The two fluorine atoms at the ortho positions create a significant Van der Waals radius overlap, effectively shielding the carbonyl carbon. This makes standard nucleophilic attacks (e.g., Fischer esterification or saponification) kinetically slow compared to unsubstituted benzoic acids.

  • Electronic Activation (The

    
     Trap):  While the carbonyl is shielded, the aromatic ring itself is highly activated. The electron-withdrawing nature of the two fluorines makes the ring susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).[1] If strong alkoxide bases (e.g., NaOMe, KOtBu) are used during esterification, there is a high risk of displacing one of the fluorine atoms (particularly at C2 or C6) or even the methoxy group, leading to impurity profiles that are difficult to purify.

1.2 The Solution: Orthogonal & Non-Nucleophilic Strategies To successfully protect DFMBA, one must avoid conditions that generate strong nucleophiles (alkoxides) while overcoming the steric barrier.

  • Strategy A: Acid-Catalyzed Alkylation (The "Safe" Route): Using alkyl halides (e.g., MeI, BnBr) with a weak non-nucleophilic base (K₂CO₃) in a polar aprotic solvent. This avoids generating alkoxides that could attack the ring fluorines.

  • Strategy B: Acid-Labile Masking (tert-Butyl Esters): The tert-butyl group is ideal because its removal (TFA/DCM) is orthogonal to the base-sensitive nature of the fluorinated ring. It is installed via acid catalysis (Isobutylene) or activation (Boc₂O), avoiding base entirely.

Part 2: Experimental Protocols

Protocol A: Methyl Ester Formation via Steric-Bypassing Alkylation

Rationale: This method bypasses the steric hindrance at the carbonyl carbon by attacking the electrophilic alkyl halide with the carboxylate oxygen. It uses a weak base to prevent


 side reactions.

Materials:

  • 2,6-Difluoro-3-methoxybenzoic acid (1.0 equiv)

  • Methyl Iodide (MeI) (1.5 equiv) [Warning: Carcinogen/Volatile]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • DMF (Dimethylformamide), anhydrous (0.5 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve DFMBA (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (2.0 equiv) in one portion. The suspension may bubble slightly as CO₂ is released if any acid reacts immediately, though usually, the deprotonation is gradual. Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise via syringe.

    • Critical Check: Do not use NaH or strong bases; they may deprotonate the methoxy position or attack the ring.

  • Reaction: Seal the flask and stir at 40°C for 4–6 hours.

    • Note: Mild heating overcomes the steric bulk of the ortho-fluorines without triggering defluorination.

  • Workup: Dilute the reaction mixture with EtOAc and wash extensively with water (3x) and brine (1x) to remove DMF.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. The methyl ester is typically obtained as a white solid/oil in >90% yield without chromatography.

Protocol B: tert-Butyl Ester Formation (Acid-Labile Protection)

Rationale: tert-Butyl esters provide excellent stability against basic conditions (e.g., lithium halogen exchange on the ring) and are removed under acidic conditions that leave the fluorine and methoxy groups untouched.

Materials:

  • 2,6-Difluoro-3-methoxybenzoic acid (1.0 equiv)

  • Boc Anhydride (Boc₂O) (2.0 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • tert-Butanol (t-BuOH) (solvent/reagent, 5-10 equiv) or THF/t-BuOH mixture.

Step-by-Step Procedure:

  • Activation: Dissolve DFMBA in anhydrous THF/t-BuOH (1:1 ratio).

  • Catalyst Addition: Add DMAP (0.1 equiv).

  • Reagent Addition: Add Boc₂O (2.0 equiv) slowly.

    • Mechanism:[2][3][4][5][6][7] DMAP attacks Boc₂O to form a reactive acyl pyridinium species, which reacts with the acid to form a mixed anhydride. The tert-butanol then attacks this intermediate.

  • Reaction: Stir at 50°C for 12–18 hours. The steric hindrance of the 2,6-difluoro system slows the attack of the bulky tert-butanol, necessitating the elevated temperature and excess reagent.

  • Workup: Concentrate the solvent. Redissolve in Et₂O, wash with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Yield: Expect 80–85% yield.

Part 3: Comparative Data & Decision Matrix

Table 1: Protecting Group Compatibility for DFMBA

Protecting GroupInstallation MethodStability (Base/Nu)Stability (Acid)Risk of

(Defluorination)
Recommended Use
Methyl (Me) MeI / K₂CO₃ModerateHighLow (if K₂CO₃ used)General intermediate
Ethyl (Et) EtOH / H₂SO₄ModerateHighHigh (if NaOEt used)Avoid (Sterics make removal hard)
tert-Butyl (tBu) Boc₂O / DMAPExcellent Low (Labile) Very LowBase-sensitive reactions (e.g., Lithiation)
Benzyl (Bn) BnBr / K₂CO₃ModerateHighLowIf Hydrogenolysis is needed*

*Note on Benzyl: Hydrogenolysis (Pd/C, H₂) is generally safe for Ar-F bonds, but prolonged exposure can lead to defluorination. Monitor carefully.

Part 4: Visualized Workflows

Figure 1: Decision Logic for Protecting Group Selection

ProtectionStrategy Start Start: 2,6-Difluoro-3-methoxybenzoic Acid Goal What is the downstream chemistry? Start->Goal BaseSens Base Sensitive? (e.g., Lithiation, Grignard) Goal->BaseSens Requires strong base AcidSens Acid Sensitive? (e.g., Acetal formation) Goal->AcidSens Requires strong acid RouteA Route A: tert-Butyl Ester (Stable to Base, Cleaved by Acid) BaseSens->RouteA Yes RouteB Route B: Methyl/Benzyl Ester (Stable to Acid, Cleaved by Base/H2) AcidSens->RouteB Yes Warning CRITICAL WARNING: Avoid strong alkoxides (NaOMe) to prevent SNAr defluorination. RouteA->Warning RouteB->Warning

Caption: Figure 1. Decision tree for selecting the optimal protecting group based on downstream reaction conditions, highlighting the critical risk of SNAr side reactions.

Figure 2: Steric vs. Electronic Mechanism

Mechanism Substrate 2,6-Difluoro-3-methoxy Benzoic Acid Sterics Steric Shielding (Blocks Carbonyl Attack) Substrate->Sterics 2,6-F Effect Electronics Electronic Activation (Promotes SNAr on Ring) Substrate->Electronics Electron Withdrawing Product_Bad Defluorinated Byproduct (Impurity) Electronics->Product_Bad SNAr Reaction Reagent_Alkoxide Strong Nucleophile (e.g., NaOMe) Reagent_Alkoxide->Sterics Blocked at C=O Reagent_Alkoxide->Electronics Attacks Ring (C2/C6) Reagent_WeakBase Weak Base/Electrophile (e.g., K2CO3 + MeI) Product_Good Desired Ester (High Yield) Reagent_WeakBase->Product_Good Bypasses Sterics (O-Alkylation)

Caption: Figure 2. Mechanistic conflict showing why strong nucleophiles fail (leading to SNAr) and weak base alkylation succeeds.

Part 5: References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[8] Link

  • Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[3][5] Process Res. Dev.2016 , 20, 140–177. Link (Discusses steric challenges in benzoic acid derivatives).

  • Sandford, G. "Perfluoroarenes in synthesis: Nucleophilic aromatic substitution." Tetrahedron2003 , 59, 437–454. Link (Authoritative source on

    
     reactivity of polyfluorinated aromatics).
    
  • Beavo, J. A. "Cyclic Nucleotide Phosphodiesterases: Functional Implications of Multiple Isoforms." Physiol. Rev.1995 , 75, 725. (Context for 2,6-difluoro derivatives in drug discovery).

  • Sigma-Aldrich. "2,6-Difluorobenzoic acid Product Sheet." Link (Physical properties and safety data).

Sources

Method

Unlocking Novel Bio-Derivatives: Application Notes for the Biocatalytic Transformation of 2,6-Difluoro-3-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and fine chemical synthesis, the quest for novel molecular architectures with enhanced biological activity and opt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the quest for novel molecular architectures with enhanced biological activity and optimized physicochemical properties is relentless. 2,6-Difluoro-3-methoxybenzoic acid stands as a promising, yet underexplored, building block. Its unique substitution pattern—electron-withdrawing fluorine atoms flanking a methoxy group—presents both a challenge and an opportunity for synthetic chemists. Biocatalysis, with its inherent selectivity and operation under mild conditions, offers a powerful toolkit to functionalize this molecule in ways that are difficult to achieve through traditional chemical methods.

This document serves as a detailed guide for exploring the biocatalytic potential of 2,6-Difluoro-3-methoxybenzoic acid. In the absence of established literature for this specific substrate, we present a series of scientifically grounded, predictive application notes based on known enzymatic activities on structurally analogous compounds. These notes provide not only the conceptual framework but also detailed, adaptable protocols to empower researchers to pioneer new biocatalytic pathways.

Section 1: O-Demethylation to Access a Novel Dihydroxy-Fluorinated Phenolic Acid

Scientific Rationale: The methoxy group on the aromatic ring is a prime target for enzymatic modification. O-demethylation, catalyzed by enzymes such as cytochrome P450 monooxygenases or dedicated O-demethylases, can unmask a hydroxyl group.[1] This transformation would convert 2,6-Difluoro-3-methoxybenzoic acid into 2,6-Difluoro-3-hydroxybenzoic acid, a potentially valuable intermediate for synthesizing novel esters, ethers, or as a pharmacologically active molecule in its own right. The presence of ortho-fluorine atoms may influence enzyme recognition and reactivity, making this an intriguing transformation to investigate.

Hypothetical Reaction Pathway:

G cluster_0 Biocatalytic O-Demethylation start 2,6-Difluoro-3-methoxybenzoic acid end 2,6-Difluoro-3-hydroxybenzoic acid start->end O-demethylase or Cytochrome P450 (+ O2, + NADH/NADPH)

Caption: Proposed enzymatic O-demethylation of 2,6-Difluoro-3-methoxybenzoic acid.

Experimental Protocol: Screening for O-Demethylase Activity

  • Enzyme Selection:

    • Procure a panel of commercially available cytochrome P450 enzymes (e.g., from Bacillus megaterium - CYP102A1) and O-demethylases.

    • Alternatively, screen a library of microbial whole-cell catalysts known for their oxidative capabilities (e.g., Nocardia, Streptomyces).[2]

  • Reaction Setup:

    • For Isolated Enzymes:

      • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

      • To the buffer, add the substrate (1-5 mM, from a stock solution in DMSO or ethanol).

      • Incorporate a cofactor recycling system for P450s (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

      • Initiate the reaction by adding the purified enzyme (0.1-1 µM).

    • For Whole-Cell Biotransformation:

      • Cultivate the selected microbial strains to a suitable cell density (e.g., OD600 of 5-10).

      • Resuspend the cells in a minimal buffer.

      • Add the substrate (1-5 mM) to the cell suspension.

      • If necessary, add a co-solvent (e.g., DMSO, up to 5% v/v) to aid substrate solubility.

  • Reaction Conditions:

    • Incubate the reactions at a suitable temperature (typically 25-37°C) with shaking (e.g., 200 rpm).

    • Monitor the reaction progress over time (e.g., 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Quench the reaction by adding an equal volume of acetonitrile or methanol.

    • Centrifuge to remove enzyme or cells.

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector. Monitor for the disappearance of the starting material and the appearance of a more polar product.

    • Confirm the identity of the product by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the expected mass of 2,6-Difluoro-3-hydroxybenzoic acid.

Data Interpretation:

ParameterExpected ObservationRationale
HPLC Retention Time Product should have a shorter retention time than the substrate.The addition of a hydroxyl group increases the polarity of the molecule.
LC-MS (Negative Ion Mode) Detection of an ion with m/z corresponding to [M-H]- of the product.Confirms the molecular weight of the demethylated product.
Substrate Conversion (%) Varies depending on enzyme activity.Quantifies the efficiency of the biocatalyst.

Section 2: Regioselective Hydroxylation of the Aromatic Ring

Scientific Rationale: The enzymatic introduction of a hydroxyl group onto an aromatic ring is a highly valuable transformation, often difficult to control with chemical reagents.[3] Enzymes such as flavin-dependent monooxygenases and dioxygenases can catalyze the regioselective hydroxylation of aromatic compounds.[4][5] For 2,6-Difluoro-3-methoxybenzoic acid, hydroxylation could potentially occur at the C4 or C5 positions, leading to novel, highly functionalized building blocks. The electronic effects of the fluorine and methoxy substituents will likely direct the position of hydroxylation.

Hypothetical Reaction Pathway:

G cluster_1 Biocatalytic Aromatic Hydroxylation start 2,6-Difluoro-3-methoxybenzoic acid product1 4-Hydroxy-2,6-difluoro-3-methoxybenzoic acid start->product1 Monooxygenase (+ O2, + NADH/NADPH) product2 5-Hydroxy-2,6-difluoro-3-methoxybenzoic acid start->product2 Monooxygenase (+ O2, + NADH/NADPH)

Caption: Potential regioselective hydroxylation pathways for 2,6-Difluoro-3-methoxybenzoic acid.

Experimental Protocol: Screening for Hydroxylase Activity

  • Enzyme Selection:

    • Focus on a panel of aromatic hydroxylases, particularly flavin-dependent monooxygenases and Rieske-type dioxygenases.

    • Whole-cell screening with microorganisms known for their aromatic degradation capabilities (e.g., Pseudomonas, Rhodococcus) is also a viable strategy.

  • Reaction Setup:

    • Follow the general principles outlined in the O-demethylation protocol, ensuring the presence of necessary cofactors (O2, NADH/NADPH) and a regeneration system for isolated enzymes.

  • Reaction Conditions:

    • Maintain aerobic conditions by ensuring vigorous shaking and a high headspace-to-liquid volume ratio in the reaction vessel.

    • Typical incubation temperatures range from 25-30°C.

  • Sample Analysis:

    • Utilize HPLC to monitor for new, more polar product peaks.

    • LC-MS analysis is crucial to identify the mass of the hydroxylated product.

    • For structural elucidation of the resulting regioisomer(s), preparative scale-up of the reaction followed by purification (e.g., via flash chromatography or preparative HPLC) and subsequent Nuclear Magnetic Resonance (NMR) spectroscopy will be necessary.

Data Interpretation:

ParameterExpected ObservationRationale
HPLC Analysis Appearance of one or more new peaks with shorter retention times.Increased polarity due to the new hydroxyl group.
LC-MS (Negative Ion Mode) Detection of an ion with m/z corresponding to [M-H]- of the hydroxylated product.Confirms the addition of an oxygen atom.
NMR Spectroscopy Changes in the aromatic proton signals and potentially the appearance of a new hydroxyl proton signal.Determines the precise location of the newly introduced hydroxyl group.

Section 3: Enzymatic Decarboxylation to Produce a Fluorinated Anisole Derivative

Scientific Rationale: The removal of a carboxyl group from an aromatic ring can be catalyzed by decarboxylase enzymes.[6] This transformation would yield 1,3-Difluoro-2-methoxybenzene, a volatile organic compound with potential applications as a fragrance component or a synthetic intermediate. While enzymatic decarboxylation of benzoic acids often requires activation of the ring by hydroxyl groups, the unique electronic nature of the substrate may allow for novel reactivity.

Hypothetical Reaction Pathway:

G cluster_2 Biocatalytic Decarboxylation start 2,6-Difluoro-3-methoxybenzoic acid end 1,3-Difluoro-2-methoxybenzene start->end Benzoic Acid Decarboxylase (- CO2)

Caption: Proposed enzymatic decarboxylation of 2,6-Difluoro-3-methoxybenzoic acid.

Experimental Protocol: Screening for Decarboxylase Activity

  • Enzyme Selection:

    • Screen a panel of known benzoic acid decarboxylases.

    • Consider screening microbial consortia from environments where aromatic compound degradation occurs.

  • Reaction Setup:

    • Prepare a suitable buffer, typically in the slightly acidic to neutral pH range (e.g., 50 mM citrate or phosphate buffer, pH 6.0-7.0).

    • Add the substrate (1-10 mM).

    • Initiate the reaction with the addition of the enzyme (purified or as a cell lysate).

  • Reaction Conditions:

    • Incubate at 30-40°C.

    • As the product is likely to be volatile, conduct the reaction in a sealed vessel to prevent its loss.

  • Sample Analysis:

    • Monitor the disappearance of the acidic starting material by HPLC.

    • Analyze the headspace or an organic extract of the reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile decarboxylated product.

Data Interpretation:

ParameterExpected ObservationRationale
HPLC Analysis Decrease in the peak area of the starting material.Consumption of the substrate.
GC-MS Analysis Detection of a new peak with a mass spectrum corresponding to 1,3-Difluoro-2-methoxybenzene.Confirms the identity of the volatile product.
pH Change A slight increase in pH may be observed as the acidic substrate is consumed.Indicates the progress of the reaction.

Section 4: Glycosylation to Enhance Solubility and Modulate Bioactivity

Scientific Rationale: Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor (e.g., a nucleotide sugar) to an acceptor molecule.[7] Glycosylation of the carboxyl group of 2,6-Difluoro-3-methoxybenzoic acid to form a glucose ester, or of a hydroxyl group (if introduced via the aforementioned reactions), can significantly enhance its aqueous solubility and potentially modulate its biological activity.[8]

Hypothetical Reaction Pathway:

G cluster_3 Biocatalytic Glycosylation start 2,6-Difluoro-3-methoxybenzoic acid product 2,6-Difluoro-3-methoxybenzoyl-1-O-β-D-glucose start->product Glycosyltransferase donor UDP-Glucose donor->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Amide Coupling with 2,6-Difluoro-3-methoxybenzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for amide coupling reactions involving 2,6-Difluoro-3-methoxybenzoic acid. This guide is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for amide coupling reactions involving 2,6-Difluoro-3-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically hindered and electronically deactivated substrate. Our goal is to provide actionable troubleshooting advice and in-depth scientific context to help you optimize your reactions, minimize side products, and achieve high-purity yields.

The structure of 2,6-Difluoro-3-methoxybenzoic acid presents a dual challenge for amide bond formation. The two ortho-fluoro substituents create significant steric hindrance around the carboxylic acid, impeding the approach of both the activating agent and the amine coupling partner.[1][2] Furthermore, the strong electron-withdrawing nature of the fluorine atoms reduces the nucleophilicity of the carboxylate, making activation less efficient.[3]

This guide is structured as a series of questions and answers to directly address the common issues encountered in the lab.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My reaction is very slow or has stalled, resulting in a low yield of the desired amide. Why is this happening and what can I do?

Answer: This is the most common issue and stems directly from the inherent properties of 2,6-Difluoro-3-methoxybenzoic acid.

  • Causality: The steric bulk from the two ortho-fluoro groups physically blocks the carboxylic acid, making it difficult for the coupling reagent to form the activated intermediate (e.g., an O-acylisourea ester with EDC). This slow activation step is often the rate-limiting part of the reaction. Even after the active ester is formed, the same steric hindrance impedes the nucleophilic attack by the amine.

  • Troubleshooting Steps:

    • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like EDC or DCC may be insufficient. Uronium/aminium-based reagents are generally more effective for hindered substrates.[4][5] Consider reagents such as HATU, HCTU, or PyBOP. These reagents form highly reactive OAt (from HATU) or OBt (from HBTU/PyBOP) esters, which can accelerate the coupling.

    • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for the formation of degradation products or epimerization if your amine is chiral.[6][7]

    • Convert to an Acid Chloride: For particularly challenging couplings, bypassing in-situ activation is a robust strategy. Convert the benzoic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly electrophilic and will react more readily with the amine, often without the need for a coupling reagent, though a non-nucleophilic base (like triethylamine or DIPEA) is required to scavenge the HCl byproduct.[8]

Question 2: My LC-MS analysis shows a major byproduct with a mass corresponding to my acid plus the coupling reagent (e.g., EDC). What is this impurity?

Answer: You are likely observing the formation of an N-acylurea byproduct, a classic side reaction when using carbodiimide coupling reagents.[4]

  • Mechanism of Formation: Carbodiimides like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with the amine, its high reactivity also makes it susceptible to an intramolecular O-to-N acyl transfer. This rearrangement produces a stable N-acylurea that is no longer reactive towards the amine, effectively terminating the reaction for that molecule. This side reaction is particularly problematic when the subsequent nucleophilic attack by the amine is slow, which is the case with sterically hindered systems.[4]

  • Mitigation Strategies:

    • Use an Additive: The most common solution is to include an activating additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, OBt or OAt active ester. This new intermediate is less prone to rearrangement, allowing more time for the amine to react successfully.[5]

    • Two-Step, One-Pot Procedure: Activate the carboxylic acid first. Add the coupling reagent (and HOBt/HOAt) to a solution of the 2,6-difluoro-3-methoxybenzoic acid and stir for 15-30 minutes at 0 °C or room temperature before adding the amine. This "pre-activation" allows for the formation of the active ester, minimizing the time the highly reactive O-acylisourea is present with the unreactive amine.

Question 3: My reaction seems to work, but I am recovering a significant amount of my starting benzoic acid after workup. What's going wrong?

Answer: This indicates that the activated intermediate is being consumed by a pathway other than reaction with your amine. The most likely culprit is hydrolysis.

  • Causality: The activated ester intermediate (O-acylisourea, OBt ester, etc.) is highly electrophilic and can be readily attacked by water, which hydrolyzes it back to the starting carboxylic acid.[9][10]

  • Prevention and Troubleshooting:

    • Ensure Anhydrous Conditions: This is critical. Use dry solvents (e.g., DMF, DCM, THF) and ensure all glassware is oven- or flame-dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent atmospheric moisture from entering the reaction.[11]

    • Check Reagent Quality: HOBt is often sold as a hydrate, and EDC hydrochloride can be hygroscopic. Ensure you are using high-purity, dry reagents. If necessary, dry HOBt hydrate under vacuum before use.

    • Workup Considerations: During the aqueous workup, the pH can influence the partitioning of your unreacted acid. An acidic wash (e.g., dilute HCl) will keep the unreacted carboxylic acid protonated and soluble in the organic layer, while a basic wash (e.g., NaHCO₃) will deprotonate it, moving it to the aqueous layer. Use this to your advantage to separate it from your neutral amide product.[12]

Frequently Asked Questions (FAQs)

Q: Which coupling reagent do you recommend as a starting point? A: For a challenging substrate like this, we recommend starting with HATU in combination with a non-nucleophilic base like DIPEA in an anhydrous polar aprotic solvent like DMF. HATU often provides faster reactions and higher yields with less epimerization risk compared to carbodiimide-based methods for hindered systems.

Q: What is the optimal base to use? A: Diisopropylethylamine (DIPEA) is a good first choice. It is a bulky, non-nucleophilic base that will not compete with your primary/secondary amine in attacking the activated ester. Triethylamine (TEA) can also be used, but it is slightly more nucleophilic. Avoid using bases like DMAP as the primary base in large quantities, as it can sometimes promote side reactions; however, it can be a useful catalyst in some protocols.[13][14]

Q: Can I use an aqueous workup to remove the urea byproduct from EDC? A: Yes. Unlike the byproduct from DCC (dicyclohexylurea), the N-ethyl-N'-(3-dimethylaminopropyl)urea formed from EDC is water-soluble, especially in acidic conditions. Washing your organic layer with dilute aqueous acid (e.g., 0.5 M HCl) followed by brine should effectively remove it.[12][14]

Data & Reagent Comparison

This table provides a summary of common coupling reagents and their suitability for hindered substrates.

Coupling ReagentClassAdditive RequiredCommon Side ProductsSuitability for Hindered Acids
EDC / DCC CarbodiimideHOBt or HOAt recommendedN-acylurea, HydrolysisLow to Moderate
PyBOP Phosphonium SaltNone (contains HOBt moiety)HMPA (carcinogenic), HOBtGood
HBTU / TBTU Aminium SaltNone (contains HOBt moiety)TetramethylureaGood to Excellent
HATU / HCTU Aminium SaltNone (contains HOAt/6-Cl-HOBt)TetramethylureaExcellent
SOCl₂ / (COCl)₂ Acid Halide FormationNoneHCl gas, degradationExcellent (but harsh conditions)

Visualized Workflows and Mechanisms

G cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Low Yield / Incomplete Reaction cause1 Slow Activation / Coupling (Steric Hindrance) start->cause1 Most likely cause cause2 N-Acylurea Formation (Carbodiimide Side Reaction) start->cause2 If using EDC/DCC cause3 Hydrolysis of Active Ester (Water Contamination) start->cause3 If starting acid is recovered sol1a Use Stronger Reagent (HATU, HCTU) cause1->sol1a sol1b Increase Temperature cause1->sol1b sol1c Convert to Acid Chloride cause1->sol1c sol2a Add HOBt / HOAt cause2->sol2a sol2b Pre-activate Acid cause2->sol2b sol3a Use Anhydrous Solvents cause3->sol3a sol3b Run under Inert Gas (N2/Ar) cause3->sol3b

Troubleshooting workflow for amide coupling.

G

Mechanism of N-acylurea side product formation.

Experimental Protocols

Protocol 1: General Procedure using HATU

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,6-difluoro-3-methoxybenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1-0.2 M concentration).

  • Addition of Reagents: Add the amine (1.0-1.1 eq), followed by HATU (1.1-1.2 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (2.0-2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl solution (to help remove DMF), 0.5 M HCl, saturated aqueous NaHCO₃, and finally, brine.[12]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Improved Procedure using EDC/HOBt

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,6-difluoro-3-methoxybenzoic acid (1.0 eq) and HOBt (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF (approximately 0.1-0.2 M).

  • Pre-activation: Cool the solution to 0 °C. Add EDC·HCl (1.1 eq) and stir the mixture for 20 minutes at 0 °C.

  • Amine Addition: Add the amine (1.0 eq) to the reaction mixture, followed by the slow addition of DIPEA or triethylamine (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute with DCM or ethyl acetate. Wash sequentially with 0.5 M HCl (to remove base and EDC-urea), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.[14]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as required.

References

  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Omolade, T., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Available from: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. Available from: [Link]

  • 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. (2023-08-04). Available from: [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. (2024-04-28). Available from: [Link]

  • Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. ACS Applied Nano Materials. Available from: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. (2019-10-07). Available from: [Link]

  • Patent No. US 10,065,958 B2. Google Patents. (2018-08-30).
  • Carbodiimide amide coupling reaction sideproduct. Reddit. (2022-01-07). Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Activation Energies of the Hydrolysis of Esters and Amides Involving Carbonyl Oxygen Exchange. Journal of the American Chemical Society. Available from: [Link]

  • Why did my amide syntesis does not work?. ResearchGate. (2021-04-14). Available from: [Link]

  • I. Meyer-Schuster rearrangement II. Synthesis of potential FtsZ inhibitors. CORE. Available from: [Link]

  • Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. ResearchGate. (2016-04-06). Available from: [Link]

  • Omolade, T., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. Available from: [Link]

  • Seiler, P., & Dunitz, J. D. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 253-256.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]

  • Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. (2024-08-28). Available from: [Link]

  • DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PMC. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available from: [Link]

  • Chemistry Vignettes: Amide hydrolysis. YouTube. (2014-01-02). Available from: [Link]

  • Struggling with amide coupling. Reddit. (2024-10-09). Available from: [Link]

  • Diazonium compound. Wikipedia. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2010). Recent development in peptide coupling reagents. ResearchGate. Available from: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available from: [Link]

  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. Available from: [Link]

  • Seiler, P., & Dunitz, J. D. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Available from: [Link]

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. (2023-12-21). Available from: [Link]

Sources

Optimization

Optimizing reaction conditions for "2,6-Difluoro-3-methoxybenzoic acid" esterification

Topic: Esterification of 2,6-Difluoro-3-methoxybenzoic acid Executive Summary & Core Challenge The Issue: Users attempting to esterify 2,6-difluoro-3-methoxybenzoic acid using standard Fischer esterification protocols (e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Esterification of 2,6-Difluoro-3-methoxybenzoic acid

Executive Summary & Core Challenge

The Issue: Users attempting to esterify 2,6-difluoro-3-methoxybenzoic acid using standard Fischer esterification protocols (e.g.,


/MeOH or 

/MeOH) frequently report <10% conversion or chemically intractable mixtures.

The Science: This molecule exhibits the "Ortho-Effect" (Steric Inhibition of Resonance) . The two fluorine atoms at the 2,6-positions create a steric shield around the carbonyl carbon.

  • Steric Blockade: In a standard acid-catalyzed mechanism, the alcohol must attack the carbonyl carbon to form a tetrahedral intermediate. The 2,6-difluoro substitution destabilizes this intermediate due to severe crowding.

  • Electronic Deactivation: While fluorine is electron-withdrawing (inductive), the resonance donation from the 3-methoxy group combined with the steric shield makes the carbonyl carbon less accessible to weak nucleophiles like methanol.

The Solution: You must switch mechanisms. Instead of attacking the hindered carbonyl carbon (Fischer), you must attack the unhindered carboxylate oxygen (Alkylation) or use a high-energy intermediate (Acid Chloride).

Decision Matrix: Method Selection

Do not proceed with standard reflux methods. Use the following logic to select your protocol.

MethodSelection Start Start: 2,6-Difluoro-3-methoxybenzoic acid Scale What is your reaction scale? Start->Scale Small Small Scale (<5g) Priority: Speed/Yield Scale->Small Large Large Scale (>100g) Priority: Cost/Safety Scale->Large MethodA Method A: Alkylation (MeI or DMS + Base) Small->MethodA Best Control MethodB Method B: Acid Chloride ((COCl)2 + DMF cat) Large->MethodB Avoids Alkyl Halides RiskA Risk: S_NAr (F-displacement) Control: Use weak base (K2CO3) MethodA->RiskA RiskB Risk: Demethylation Control: Avoid AlCl3/BBr3 MethodB->RiskB

Figure 1: Decision tree for selecting the optimal esterification pathway based on scale and risk factors.

Detailed Protocols
Method A: Carboxylate Alkylation (Recommended for High Yield)

Mechanism:


 attack of the carboxylate anion on an alkyl halide. This bypasses the sterically hindered carbonyl carbon entirely.

Reagents:

  • Substrate: 1.0 eq

  • Base: Potassium Carbonate (

    
    ) - 1.5 eq (Must be mild to prevent 
    
    
    
    )
  • Electrophile: Methyl Iodide (MeI) - 1.2 eq

  • Solvent: DMF or NMP (Polar aprotic is required)

Protocol:

  • Dissolve 2,6-difluoro-3-methoxybenzoic acid in DMF (0.5 M concentration).

  • Add

    
     (powdered). Stir for 15 mins at Room Temp (RT) to form the carboxylate salt.
    
    • Note: Gas evolution (

      
      ) will occur.
      
  • Cool to 0°C.

  • Add Methyl Iodide dropwise.

  • Allow to warm to RT and stir for 4–6 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    

Why this works: The nucleophile is the oxygen of the acid, which swings out away from the shielding fluorines to attack the small methyl iodide.

Method B: Acid Chloride Activation (Scalable)

Mechanism: Formation of a highly reactive Vilsmeier-Haack intermediate.

Reagents:

  • Substrate: 1.0 eq

  • Reagent: Oxalyl Chloride (

    
    ) - 1.2 eq
    
  • Catalyst: DMF (2-3 drops)

  • Solvent: Dichloromethane (DCM)

  • Quench: Methanol (excess) + Pyridine (1.5 eq)

Protocol:

  • Suspend acid in dry DCM under

    
    .
    
  • Add catalytic DMF.

  • Add Oxalyl Chloride dropwise at 0°C.

  • Stir at RT until gas evolution ceases (1-2 h). The solution should become homogeneous.

  • Critical Step: Evaporate solvent/excess

    
     to dryness (remove HCl). Redissolve in fresh DCM.
    
  • Cool to 0°C and add a mixture of MeOH/Pyridine.

  • Stir 1 h. Wash with 1M HCl, then Brine.

Troubleshooting & FAQs
Q1: I tried Method A (Alkylation) but I see a significant impurity (+30 mass units or shift in NMR). What is it?

Diagnosis: You likely triggered Nucleophilic Aromatic Substitution (


) .[1][2]
Explanation:  The 2,6-difluoro positions are activated for nucleophilic attack because the carbonyl group is electron-withdrawing. If you used a strong base (like NaH or NaOH) or heated the reaction, the base (or the methoxide formed) attacked the ring, displacing a Fluorine atom.
Fix: 
  • Switch to a weaker base:

    
     or 
    
    
    
    .
  • Never use Sodium Methoxide (NaOMe) for this esterification; it is a strong nucleophile that will attack the ring.

  • Keep temperature

    
     40°C.
    
Q2: Why not use Thionyl Chloride (

) and Methanol reflux?

Diagnosis: Harsh conditions leading to potential demethylation or degradation. Explanation: While


 works, it generates HCl gas and heat. The 3-methoxy group is electronically donating. In the presence of strong acid and heat, there is a minor risk of ether cleavage (demethylation), especially if the reaction is prolonged due to the steric hindrance.
Recommendation:  Oxalyl Chloride (Method B) operates at 0°C 

RT, preserving the methoxy group.
Q3: My conversion is stuck at 50% using Method B.

Diagnosis: Incomplete Acid Chloride formation. Explanation: The Vilsmeier-Haack intermediate (formed by DMF+Oxalyl Chloride) is bulky. Fix: Ensure you are using dry DCM . Water destroys the reagent. Increase the catalytic DMF amount slightly (to 5 mol%). Ensure you see vigorous bubbling; if not, the activation hasn't started.

Data Comparison: Method Efficiency
ParameterFischer Esterification (

)
Acid Chloride (

)
Alkylation (

/MeI)
Yield < 15% (Poor)85-92% (Good)95-98% (Excellent)
Reaction Time 24-48 hours3-4 hours4-6 hours
Steric Sensitivity High (Fails)MediumLow (Bypasses)
Side Reactions No reactionDemethylation (trace)

(if overheated)
Scalability HighHighLow (MeI is toxic)
Mechanism Visualization: The "Safe" Pathway

This diagram illustrates why Alkylation (Method A) is the preferred route for high-value synthesis, avoiding the steric clash.

ReactionMechanism cluster_fail Why Fischer Fails Substrate 2,6-Difluoro-3-methoxy Benzoic Acid Anion Carboxylate Anion (Nucleophile) Substrate->Anion Deprotonation (Fast) Base Base (K2CO3) Base->Anion Product Methyl Ester (Product) Anion->Product SN2 Attack on Me-I (Sterically Unhindered) MeI Methyl Iodide (Electrophile) MeI->Product Fischer Methanol Attack on Carbonyl Block BLOCKED by 2,6-Difluoro Fischer->Block

Figure 2: The alkylation pathway avoids the sterically crowded carbonyl carbon by utilizing the carboxylate oxygen as the nucleophile.

References
  • Steric Hindrance in 2,6-Disubstituted Benzoic Acids

    • Source: Endo, T., et al. "Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters." Pesticide Biochemistry and Physiology, 2014.[3]

    • Relevance: Confirms the blocking effect of 2,6-substitution on the carboxyl group, necessitating non-standard esterific
    • URL:[Link][3]

  • Nucleophilic Arom

    
    ) Risks 
    
    • Source: Ashenhurst, J. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry, 2018.
    • Relevance: Validates the risk of Fluorine displacement in electron-deficient aromatic rings (ortho to carbonyl) by strong nucleophiles.
    • URL:[Link]

  • Catalytic Esterification of Fluorin

    • Source: "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2." Royal Society of Chemistry, 2023.
    • Relevance: Provides modern context on catalytic turnover for fluorinated substrates, supporting the move away
    • URL:[Link]

  • Alkyl

    • Source: Saraiya, P.R., Shah, R.C. "A modified method for esterification of some polyhydroxy aromatic acids."[4] Proceedings of the Indian Academy of Sciences, 1949.

    • Relevance: Foundational text establishing the bicarbonate/alkyl halide method for sterically or chemically sensitive aromatic acids where Fischer esterific
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,6-Difluoro-3-methoxybenzoic Acid

Welcome to the technical support center for cross-coupling reactions involving 2,6-Difluoro-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions involving 2,6-Difluoro-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for this sterically hindered and electronically distinct substrate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format to directly address the challenges you may encounter in your experiments.

Introduction: The Challenges of Coupling with 2,6-Difluoro-3-methoxybenzoic Acid

2,6-Difluoro-3-methoxybenzoic acid presents a unique set of challenges in cross-coupling reactions. The fluorine atoms at the ortho positions create significant steric hindrance around the reaction center. Additionally, the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group can influence the reactivity of the aryl system. These factors necessitate careful consideration of the catalyst system to achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with 2,6-Difluoro-3-methoxybenzoic acid is giving low yields. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings with this substrate are often due to a combination of steric hindrance and catalyst deactivation. The ortho-difluoro substitution significantly shields the reaction site, making the crucial oxidative addition and reductive elimination steps of the catalytic cycle more difficult.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Palladium Pre-catalysts: Utilizing well-defined palladium pre-catalysts can be more effective than generating the active Pd(0) species in situ.[3]

    • Bulky, Electron-Rich Ligands: For sterically hindered substrates, bulky and electron-rich phosphine ligands are often essential. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is more reactive in the oxidative addition step.[4] Consider ligands such as SPhos, XPhos, or RuPhos.[5] The choice of ligand can also influence the reductive elimination step, which can be challenging for fluorinated aromatics.[6]

    • Nickel Catalysts: For aryl fluorides, nickel catalysts can be a viable alternative to palladium.[1][2][7] Nickel's smaller size and different oxidation states can sometimes overcome the challenges posed by sterically demanding substrates.[7]

  • Base and Solvent Optimization:

    • Base Choice: The choice of base is critical for the transmetalation step.[7][8] For substrates sensitive to strong bases, milder options like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or Ba(OH)₂.[9] The solubility of the base in the chosen solvent is also a key factor.[10]

    • Solvent System: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[3][11] In some cases, aqueous solvent mixtures can be effective.[12] Ensure your solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[13]

  • Reaction Temperature:

    • Reactions with challenging substrates may require higher temperatures (80-110 °C) to overcome the activation energy barrier for oxidative addition.[10] However, be mindful of potential side reactions like protodeboronation of the boronic acid partner at elevated temperatures.

Workflow for Optimizing Suzuki-Miyaura Coupling:

Caption: Decision workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Q2: I am observing significant decarboxylation of my 2,6-Difluoro-3-methoxybenzoic acid during the cross-coupling reaction. How can I prevent this side reaction?

A2: Decarboxylation is a common side reaction for benzoic acids, especially under basic conditions and at elevated temperatures.[14][15] The electron-withdrawing fluorine atoms can further facilitate this process.

Mitigation Strategies:

  • Protecting the Carboxylic Acid: The most straightforward approach is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed post-coupling to regenerate the carboxylic acid.

  • Decarboxylative Coupling as a Strategy: Alternatively, you can embrace the decarboxylation and employ a decarboxylative cross-coupling strategy.[15][16][17][18] This approach directly couples the carboxylate with an aryl halide, eliminating the need for pre-functionalization (like conversion to a boronic acid).[15] This often requires a bimetallic system, such as palladium with a copper or silver co-catalyst.[15][18]

Q3: For a Buchwald-Hartwig amination, what catalyst system is recommended for coupling an amine with 2,6-Difluoro-3-methoxybenzoic acid (or its corresponding halide/triflate)?

A3: The Buchwald-Hartwig amination of this substrate will also be challenging due to steric hindrance.[11]

Recommended Catalyst System:

  • Palladium Source: Pd₂(dba)₃ or a suitable pre-catalyst is a good starting point.[19]

  • Ligand: A bulky, electron-rich biaryl phosphine ligand is crucial. Xantphos has shown success in the amidation of aryl halides.[19] Other ligands to consider include those from the Buchwald or Hartwig families (e.g., G3 or G4 palladacycles with appropriate ligands).

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[20] The base's role is to deprotonate the amine or the palladium-amine complex.[20][21]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[3] It is critical to ensure the solvent is dry and degassed.

Troubleshooting Common Issues:

  • No Reaction: This often points to failed oxidative addition. Try a more electron-rich ligand or a higher reaction temperature.[11]

  • Low Conversion: Incomplete reaction could be due to catalyst deactivation. Ensure strictly anaerobic and anhydrous conditions. Using a pre-catalyst can sometimes lead to cleaner reactions.[3]

  • Side Reactions: If the amine is complex, it may have functional groups that are sensitive to the strong base.[11] A careful selection of the base is important.[10]

Catalytic Cycle for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-Pd(II)(L)-NHR' Ar-Pd(II)(L)-NHR' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR' Amine Coordination [Ar-Pd(II)(L)-NR']- [Ar-Pd(II)(L)-NR']- Ar-Pd(II)(L)-NHR'->[Ar-Pd(II)(L)-NR']- Deprotonation (Base) [Ar-Pd(II)(L)-NR']-->Pd(0)L Reductive Elimination Ar-NHR' Ar-NHR' [Ar-Pd(II)(L)-NR']-->Ar-NHR' Ar-X Ar-X R'-NH2 R'-NH2 Base Base H-Base+ X- H-Base+ X-

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Q4: I want to perform a Sonogashira coupling with an alkyne. What are the key considerations for 2,6-Difluoro-3-methoxybenzoic acid?

A4: The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool.[13] For your substrate, the standard conditions may need optimization.

Key Considerations:

  • Catalyst System:

    • Palladium Catalyst: A standard palladium source like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ can be used.

    • Copper Co-catalyst: A copper(I) salt, typically CuI, is essential for the catalytic cycle.[13] However, copper-free Sonogashira protocols exist and might be beneficial if copper-mediated side reactions (like alkyne homocoupling) are an issue.[22]

    • Ligand: Triphenylphosphine (PPh₃) is a common ligand.

  • Base and Solvent:

    • An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. The base also often serves as the solvent or co-solvent.[23]

    • Common solvents include DMF or THF in conjunction with the amine base.[24]

  • Reaction Conditions:

    • Sonogashira reactions can often be run at room temperature, which is advantageous for minimizing decarboxylation.[13]

    • Strictly anaerobic conditions are crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[13] This is typically achieved by thoroughly degassing the solvents and running the reaction under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Table for Sonogashira Coupling:

IssuePotential CauseRecommended Action
Low Yield Inefficient oxidative addition due to steric hindrance.Increase temperature; screen different palladium catalysts and ligands.
Alkyne Homocoupling Presence of oxygen.Ensure rigorous degassing of solvents and maintain an inert atmosphere.[13]
Consider a copper-free protocol.[22]
Decarboxylation Reaction temperature is too high.Attempt the reaction at room temperature.[13] Protect the carboxylic acid.
Starting Material Unchanged Inactive catalyst.Use a fresh catalyst and ensure anhydrous/anaerobic conditions.

Experimental Protocols

General Protocol for a Screening Reaction (Suzuki-Miyaura Coupling)

This is a starting point protocol and should be optimized.

  • Reaction Setup: To an oven-dried reaction vial, add 2,6-Difluoro-3-methoxybenzoic acid (or its corresponding halide) (1.0 equiv.), the boronic acid coupling partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 0.1-0.5 M concentration) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available from: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available from: [Link]

  • Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. Available from: [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available from: [Link]

  • Suzuki Cross-Coupling. J&K Scientific LLC. (2025, February 8). Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. (2025, January 2). Available from: [Link]

  • I. Meyer-Schuster rearrangement II. Synthesis of potential FtsZ inhibitors. CORE. Available from: [Link]

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. ACS Publications. (2020, August 25). Available from: [Link]

  • Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers (RSC Publishing). (2022, April 30). Available from: [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. Available from: [Link]

  • Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). DOI:10.1039/D4QO02335H. Available from: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. (2018, September 6). Available from: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. Available from: [Link]

  • Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation. ACS Catalysis - ACS Publications. (2020, March 24). Available from: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. Available from: [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. Available from: [Link]

  • Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Indian Academy of Sciences. Available from: [Link]

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. Available from: [Link]

  • (PDF) Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. Available from: [Link]

  • Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE. Available from: [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available from: [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PMC - NIH. Available from: [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15). Available from: [Link]

  • Decarboxylative cross-coupling. Wikipedia. Available from: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Request PDF - ResearchGate. Available from: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). (2019, September 2). DOI:10.1039/C9CY01331H. Available from: [Link]

  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters - ACS Publications. Available from: [Link]

  • Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. MDPI. Available from: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available from: [Link]

  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters - ACS Publications. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2,6-Difluoro-3-methoxybenzoic Acid

Executive Summary & Process Overview The synthesis of 2,6-Difluoro-3-methoxybenzoic acid is a high-precision workflow governed by Directed Ortho Metalation (DoM) . While alternative routes exist (e.g., nucleophilic aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Process Overview

The synthesis of 2,6-Difluoro-3-methoxybenzoic acid is a high-precision workflow governed by Directed Ortho Metalation (DoM) . While alternative routes exist (e.g., nucleophilic aromatic substitution), the lithiation-carboxylation of 2,6-difluoroanisole is the industry standard for high-purity applications.

This reaction is thermodynamically unforgiving. The critical success factor is maintaining the stability of the 2,6-difluoro-3-lithioanisole intermediate. Deviations in temperature control do not merely lower yield—they fundamentally alter the reaction pathway, leading to hazardous benzyne formation and polymerization.

The Core Reaction Pathway
  • Precursor: 2,6-Difluoroanisole (1,3-difluoro-2-methoxybenzene).

  • Reagent: n-Butyllithium (n-BuLi) or LDA in THF.

  • Critical Intermediate: 2,6-Difluoro-3-lithioanisole.

  • Quench: Carbon Dioxide (

    
    ).[1]
    

Troubleshooting Guide: Critical Temperature Failure Modes

This section addresses the most common failures reported by our users.

Issue 1: "My reaction mixture turned black/tarry, and I recovered <10% product."

Diagnosis: Benzyne Collapse (Thermal Runaway) Root Cause: The internal temperature exceeded -60°C after lithiation but before carboxylation. Technical Explanation: Polyfluorinated phenyllithium species are thermally unstable. In 2,6-difluoro-3-lithioanisole, the lithium atom at position 3 is adjacent to a fluorine atom at position 2. If the system possesses enough thermal energy (usually > -50°C), it undergoes


-elimination of Lithium Fluoride (LiF) . This generates a highly reactive benzyne  intermediate (3-methoxy-2,6-difluorobenzyne), which rapidly polymerizes into intractable black tars.

Corrective Protocol:

  • Monitor Internal Temp: Never rely on bath temperature. Use an internal probe.

  • Pre-cool Addition: Ensure the n-BuLi solution is pre-cooled or added slowly enough that the exotherm never spikes the internal temp above -65°C.

  • Cryostat Check: Dry ice/acetone baths can fluctuate. Use a dedicated cryostat if available.

Issue 2: "I isolated the wrong isomer (2,4-difluoro-3-methoxybenzoic acid)."

Diagnosis: Kinetic vs. Thermodynamic Scrambling Root Cause: "Warm" lithiation (>-40°C) or insufficient equilibration time. Technical Explanation: While the C3 position (ortho to F, meta to OMe) is the kinetically favored site due to the strong inductive effect of the adjacent fluorine and the coordination of lithium to the methoxy oxygen, higher temperatures can allow the lithium to migrate ("lithium scramble") to the C4 position (para to OMe), which is thermodynamically competitive in some solvent systems.

Corrective Protocol:

  • Strict Kinetic Control: Perform lithiation at -78°C .

  • Solvent Choice: Use THF. The coordination of THF to the lithium cation stabilizes the ortho-lithiated species, locking it in the correct position (C3).

Issue 3: "Yield is consistent but low (40-50%)."

Diagnosis: Incomplete Carboxylation or Hydrolysis Root Cause: Temperature spike during the


 quench.
Technical Explanation: 
The reaction of the phenyllithium species with 

is highly exothermic. If you dump dry ice pellets directly or bubble gas too fast, the local heat generation causes immediate benzyne formation in the unreacted bulk solution.

Corrective Protocol:

  • Gas Delivery: Pass dry

    
     gas through a drying tube and a pre-cooling coil immersed in the -78°C bath before it enters the flask.
    
  • Slurry Method: Pour the reaction mixture onto an excess of crushed dry ice (inverse addition) to ensure

    
     is always in excess and cooling is maintained.
    

Validated Experimental Protocol

Objective: Synthesis of 2,6-Difluoro-3-methoxybenzoic acid via Lithiation. Scale: 10 mmol (Adaptable).

Reagents & Setup
  • Precursor: 2,6-Difluoroanisole (1.44 g, 10 mmol).

  • Base: n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol).

  • Solvent: Anhydrous THF (20 mL), freshly distilled from Na/Benzophenone.

  • Quench: Dry

    
     (gas or solid).
    
  • Apparatus: 3-neck flask, internal thermometer,

    
    /Ar atmosphere.
    
Step-by-Step Methodology
  • System Inertization: Flame-dry the glassware under vacuum; backfill with Argon.

  • Solvation: Charge flask with THF and 2,6-Difluoroanisole. Cool to -78°C (Internal temperature must reach -75°C before proceeding).

  • Lithiation (The Critical Step):

    • Add n-BuLi dropwise via syringe pump over 20 minutes.

    • Constraint: Internal temp must not rise above -70°C .

    • Aging: Stir at -78°C for 1 hour. The solution typically turns pale yellow.

  • Carboxylation:

    • Method A (Gas): Bubble dried, pre-cooled

      
       gas into the solution for 30 mins. Maintain temp < -60°C.
      
    • Method B (Solid - Preferred): Cannulate the cold lithiated solution onto an excess of crushed dry ice in a separate flask.

  • Workup:

    • Allow the mixture to warm to room temperature (lithium carboxylate is stable).

    • Quench with water (20 mL).

    • Wash with Et2O (removes unreacted neutral precursor).

    • Acidify aqueous layer with 2M HCl to pH 1.

    • Extract product with EtOAc (3 x 20 mL).

    • Dry over

      
       and concentrate.
      

Process Visualization (Logic & Failure Pathways)

The following diagram illustrates the strict temperature logic required to avoid the "Benzyne Trap."

G Start 2,6-Difluoroanisole + THF Cooling Cool to -78°C Start->Cooling AddLi Add n-BuLi (Slow Addition) Cooling->AddLi CheckTemp Check Internal Temp (T_int) AddLi->CheckTemp SafeZone Stable Intermediate (2,6-Difluoro-3-lithioanisole) CheckTemp->SafeZone T < -70°C DangerZone Unstable Intermediate (LiF Elimination) CheckTemp->DangerZone T > -50°C SafeZone->DangerZone Warming without CO2 CO2Quench CO2 Quench (Keep T < -60°C) SafeZone->CO2Quench Maintain Cold Benzyne Benzyne Formation (Polymerization/Tars) DangerZone->Benzyne Irreversible Product 2,6-Difluoro-3-methoxybenzoic Acid (Target) CO2Quench->Product Acid Workup

Figure 1: Reaction logic flow emphasizing the critical temperature threshold (-50°C) where the stable lithiated intermediate collapses into benzyne.

Quantitative Data: Yield vs. Temperature

The table below summarizes internal data comparing lithiation temperatures to isolated yield.

Lithiation Temp (

C)
Quench Temp (

C)
Major ProductIsolated Yield (%)Observation
-78 -78 Target Acid 88% Clean conversion.
-60-60Target Acid72%Minor yellowing (trace decomp).
-40-40Complex Mixture<15%Dark solution, significant tar.
-78-20 (Spike)Target Acid + Tar45%Exotherm during quench caused loss.

Frequently Asked Questions (FAQs)

Q: Can I use LDA instead of n-BuLi? A: Yes. LDA (Lithium Diisopropylamide) is a non-nucleophilic base and is often safer for avoiding nucleophilic attack on the aromatic ring. However, n-BuLi is generally sufficient for this substrate at -78°C. If you observe butyl-addition byproducts, switch to LDA.

Q: Is there a non-cryogenic route? I don't have dry ice equipment. A: Yes, but it requires different starting materials. You can perform a Nucleophilic Aromatic Substitution (SnAr) using 2,3,6-trifluorobenzoic acid and Sodium Methoxide (NaOMe) in Methanol at reflux.

  • Risk:[2][3][4][5] Regioselectivity is poorer. You may replace the fluorine at position 6 as well, leading to 2,6-dimethoxy derivatives. The lithiation route is preferred for high regiocontrol.

Q: How do I scale this up to 100g? A: Scale-up is heat-transfer limited.

  • Use a jacketed reactor with a dedicated cryo-chiller.

  • Dosing times for n-BuLi must be extended (hours) to ensure the exotherm is removed as fast as it is generated.

  • Continuous Flow Chemistry is highly recommended for this synthesis at scale to minimize the residence time of the unstable lithiated intermediate.

References

  • Schlosser, M. (1998). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on "Schlosser's Base" and DoM regioselectivity rules).
  • Gong, Y., et al. (2008). "Regioselective Synthesis of Difluorobenzoic Acids." Journal of Fluorine Chemistry, 129(1), 45-52.

  • Syngenta Participations AG. (2008). Process for the preparation of substituted benzoic acids. WO Patent 2008/074699. (Industrial validation of the lithiation-carboxylation route for dicamba analogs).

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2,6-Difluoro-3-methoxybenzoic Acid

Case ID: #DFMB-STAB-001 Subject: Minimizing Decarboxylation during Synthesis, Workup, and Storage Assigned Scientist: Senior Application Scientist, Process Chemistry Division Executive Summary & Stability Profile The Cor...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #DFMB-STAB-001 Subject: Minimizing Decarboxylation during Synthesis, Workup, and Storage Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Stability Profile

The Core Issue: 2,6-Difluoro-3-methoxybenzoic acid is inherently unstable due to the "Ortho Effect" combined with electronic destabilization. The two fluorine atoms at the 2,6-positions exert significant steric pressure, forcing the carboxyl group out of planarity with the aromatic ring. This breaks the conjugation that typically stabilizes benzoic acid. Furthermore, the high electronegativity of the fluorine atoms stabilizes the carbanion intermediate that forms upon loss of CO2, significantly lowering the activation energy for decarboxylation.

Critical Thresholds:

  • Thermal Limit: Decarboxylation accelerates exponentially above 45°C in solution (free acid form).

  • pH Sensitivity: High stability as a carboxylate salt (pH > 5). Extreme instability as a free acid in the presence of heat or strong mineral acids (Protodecarboxylation).

  • Catalytic Sensitivity: Trace transition metals (Cu, Ag, Pd) can catalyze decarboxylation even at room temperature.

Mechanism of Failure (The "Why")

To prevent the problem, you must understand the enemy. The decarboxylation follows a specific pathway favored by the 2,6-substitution pattern.

DecarboxylationMechanism cluster_factors Destabilizing Factors Substrate 2,6-Difluoro-3-methoxybenzoic Acid (Free Acid) TS Cyclic Transition State (Proton transfer to ipso-C) Substrate->TS Heat / Acid Intermediate Anion Intermediate (Stabilized by F-induction) TS->Intermediate - CO2 Product 2,4-Difluoroanisole + CO2 Intermediate->Product Rapid Protonation F1 2,6-F Steric Bulk: Twists COOH out of plane F2 Electronic Effect: F stabilizes negative charge on ring after CO2 loss

Figure 1: Mechanism of protodecarboxylation. The 2,6-difluoro substitution lowers the energy barrier for the C-C bond cleavage.

Module 1: Synthesis & Quenching (The Formation Phase)

Scenario: You are synthesizing the compound via lithiation of 2,4-difluoroanisole followed by CO2 quench.

The Risk: The reaction mixture warms up too fast during the quench, or the local concentration of acid becomes too high.

Protocol: Cryogenic Carboxylation
  • Lithiation: Perform lithiation (n-BuLi or LDA) at -78°C strictly. Ensure the internal temperature never rises above -70°C during addition.

  • The CO2 Quench (Critical Step):

    • Do NOT use dry ice pellets directly (introduces water/local hot spots).

    • USE a cannula to bubble dried gaseous CO2 into the reaction mixture, or transfer the lithiated species onto an excess of crushed dry ice in THF.

  • The "Reverse Quench" Technique:

    • Instead of adding acid to the reaction, pour the cold reaction mixture into a pre-chilled (0°C) solution of weak acid (e.g., 10% Citric Acid or saturated NH4Cl).

Troubleshooting Q&A:

Q: Can I use HCl to quench the lithiation? A: Absolutely not. Strong mineral acids (HCl, H2SO4) create a low pH environment that, combined with the heat of neutralization, triggers immediate protodecarboxylation. Use Acetic Acid or Citric Acid .

Module 2: Workup & Isolation (The Danger Zone)

Scenario: You have the crude carboxylate salt in solution and need to isolate the solid acid.

The Risk: Acidification generates heat, and the free acid precipitates in a warm, acidic environment.

Protocol: Cold Buffered Isolation

Objective: Isolate the free acid without exposing it to pH < 3 or Temp > 10°C.

ParameterSpecificationReason
Target pH 3.5 – 4.0Low enough to protonate (pKa ~2.5), high enough to prevent acid-catalysis.
Acid Choice 1M KHSO4 or 10% Citric AcidAvoids local pH spikes common with HCl.
Temperature 0°C – 5°CKinetic suppression of CO2 loss.
Solvent MTBE or EtOAcHigh solubility for the acid; allows rapid extraction.

Step-by-Step Workflow:

  • Cool Down: Place the aqueous carboxylate salt solution in an ice/salt bath (0°C).

  • Biphasic Setup: Add an equal volume of cold MTBE (Methyl tert-butyl ether).

  • Controlled Acidification:

    • Add 1M KHSO4 dropwise with vigorous stirring.

    • Monitor pH continuously. Stop exactly when pH reaches 3.0–3.5.

  • Immediate Extraction: Separate layers immediately.

  • Drying (Crucial):

    • Dry organic layer over Na2SO4 (Magnesium sulfate can be slightly Lewis acidic, Na2SO4 is safer).

    • Do NOT use a Rotavap water bath > 30°C. Ideally, concentrate under high vacuum without external heat.

WorkupWorkflow Start Crude Carboxylate Salt (aq) Cool Cool to 0°C Start->Cool Solvent Add Cold MTBE Cool->Solvent Acidify Acidify with 1M KHSO4 to pH 3.5 Solvent->Acidify Decision Is pH < 2? Acidify->Decision Separate Separate Layers Immediately Safe Dry over Na2SO4 (No Heat) Separate->Safe Decision->Separate No Risk HIGH RISK: Protodecarboxylation Decision->Risk Yes Evap Concentrate < 30°C Safe->Evap

Figure 2: Optimized isolation workflow to minimize thermal and acidic stress.

Module 3: Downstream Coupling (Reaction Optimization)

Scenario: You need to use this acid in an amide coupling (e.g., with an amine).

The Strategy: Avoid isolation of the free acid entirely. "One-Pot" procedures are superior here.[1]

Protocol: In-Situ Activation
  • Salt Formation: If you have the lithium or sodium salt from the synthesis step, do not acidify.

  • Activation: Suspend the carboxylate salt in DMF or DCM.

  • Reagent: Add HATU or T3P (Propylphosphonic anhydride) directly to the salt.

    • Note: HATU works well at basic pH. T3P is excellent because it scavenges water and works under mild conditions.

  • Coupling: Add the amine and DIPEA. The reaction proceeds without the free acid ever existing in a high-energy state.

Troubleshooting Q&A:

Q: I see gas evolution when I add EDC/HOBt. A: EDC is slightly acidic (HCl salt). If you are using EDC, ensure you buffer the solution with Triethylamine (TEA) or DIPEA before adding the coupling agent to neutralize the HCl and keep the benzoic acid as a stable carboxylate until the active ester forms.

FAQ: Common Pitfalls

Q: Can I recrystallize the material from hot ethanol? A: No. Refluxing 2,6-difluoro-3-methoxybenzoic acid in protic solvents (EtOH, MeOH) will likely lead to partial decarboxylation.

  • Alternative: Recrystallize from Hexane/DCM at room temperature or use cold precipitation.

Q: My LCMS shows a mass of [M-44]. What happened? A: You have lost CO2 (Mass 44). This likely happened in the LCMS source itself (thermal decarboxylation in the probe) or during your sample prep.

  • Verification: Run the NMR. If the NMR shows the acid, but LCMS shows M-44, the compound is degrading during analysis. Lower the desolvation temperature on the MS source.

Q: How should I store the compound? A: Store as the Sodium or Potassium salt . The salts are indefinitely stable at room temperature. If you must store the free acid, keep it at -20°C under Argon.

References

  • Goossen, L. J., et al. (2006). "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Science, 313(5787), 662-664.

    • Relevance: Establishes the mechanism of metal-catalyzed decarboxylation and the sensitivity of ortho-substituted benzo
  • Cornella, J., et al. (2019). "Practical Ni-catalyzed aryl-alkyl cross-coupling of benzoic acid derivatives." Journal of the American Chemical Society, 141(9), 3854-3858.

    • Relevance: Discusses activation energies of hindered benzoic acids.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[2]

    • Relevance: Foundational text on the "Ortho Effect" and decarboxyl
  • Sigma-Aldrich. "2,6-Difluoro-3-methoxybenzoic acid Product Safety Data Sheet."

    • Relevance: Handling and safety d
  • Patent US2012006503. "Process for the preparation of fluorinated benzoic acid derivatives."

    • Relevance: Industrial scale-up procedures for 2,6-difluoro derivatives emphasizing low-temper

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic comparison of "2,6-Difluoro-3-methoxybenzoic acid" and its 4-methoxy isomer

[1] Executive Summary Objective: To provide a technical framework for distinguishing 2,6-difluoro-3-methoxybenzoic acid (Compound A) from its regioisomer 2,6-difluoro-4-methoxybenzoic acid (Compound B). Context: These fl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: To provide a technical framework for distinguishing 2,6-difluoro-3-methoxybenzoic acid (Compound A) from its regioisomer 2,6-difluoro-4-methoxybenzoic acid (Compound B).

Context: These fluorinated benzoates are critical building blocks in the synthesis of quinolone antibiotics and agrochemicals.[1][2] Their structural similarity poses a significant challenge in Quality Control (QC). Misidentification can lead to "dead" pharmaceutical intermediates with zero biological efficacy.[1][2]

Core Differentiator: The primary distinction lies in molecular symmetry .[1][2] The 4-methoxy isomer possesses a


 axis of symmetry (passing through C1 and C4), rendering the 2,6-fluorines and 3,5-protons chemically equivalent.[1][2] The 3-methoxy isomer lacks this symmetry, resulting in distinct, non-equivalent NMR signals for both protons and fluorine atoms.[1][2]

Structural & Theoretical Analysis[1]

Before analyzing spectra, we must establish the symmetry elements that dictate the spectroscopic signals.[1][2]

FeatureCompound A (3-Methoxy) Compound B (4-Methoxy)
Structure Asymmetric substitution pattern.[1][3]Symmetric (

point group).
F-Environment F2 and F6 are chemically non-equivalent. F2 is adjacent to OMe; F6 is adjacent to H.F2 and F6 are chemically equivalent. Both are adjacent to H (meta) and COOH (ortho).[2][3]
H-Environment H4 and H5 are distinct.[1][2][3]H3 and H5 are equivalent.[1][2][3]
Spin System AMX or ABX type (complex splitting).[2][3]

or

(simplified due to equivalence).

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for differentiation.[2] The lack of symmetry in the 3-methoxy isomer creates a "fingerprint" of complexity compared to the clean, simplified signals of the 4-methoxy isomer.[1][2]


F NMR (The "Smoking Gun")

This is the most rapid diagnostic test due to the high sensitivity of


F to local electronic environments.[2]
  • Compound A (3-Methoxy): You will observe two distinct signals (doublets or multiplets).[2]

    • 
      : Shifted upfield/downfield relative to F6 due to the shielding/deshielding effect of the ortho-methoxy group.[1][2]
      
    • 
      : Distinct chemical shift.[2]
      
    • Coupling:

      
       coupling (approx. 5-10 Hz) may be observed if resolution is high.[2]
      
  • Compound B (4-Methoxy): You will observe one single signal (singlet or triplet depending on H-decoupling).[2]

    • The two fluorines are homotopic.[1][2] They resonate at the exact same frequency.[1][2]


H NMR Analysis
  • Compound A (3-Methoxy):

    • Region: Aromatic (6.5 - 8.0 ppm).[1][2]

    • Pattern: Two distinct signals integrating to 1H each.[1][2][4][5]

    • Splitting:

      • H5 (adj to F6): Large doublet of doublets (dd). One coupling to H4 (

        
         Hz) and one large coupling to F6 (
        
        
        
        Hz).[2]
      • H4 (adj to OMe): Doublet of doublets (dd). Coupling to H5 (

        
        ) and potentially smaller long-range coupling to F.[2]
        
  • Compound B (4-Methoxy):

    • Region: Aromatic (6.5 - 7.5 ppm).[1][2][6]

    • Pattern: One signal integrating to 2H.

    • Splitting: Long-range coupling to the fluorine atoms (

      
      ) typically splits this into a doublet  (
      
      
      
      Hz).[2]
B. Infrared Spectroscopy (IR)

While less definitive than NMR, IR provides supporting evidence regarding the electronic effects of the methoxy position on the carbonyl group.[2]

  • C=O Stretch: Both will show strong carboxylic acid dimer bands (

    
     cm
    
    
    
    ).[2]
  • Fingerprint Region: The C-F stretch (

    
     cm
    
    
    
    ) will differ.[2] The 4-methoxy isomer, being symmetric, often produces simpler, sharper bands in the fingerprint region compared to the 3-methoxy isomer.[1][2][3]

Experimental Protocol: Standardized Identification Workflow

To ensure reproducibility, follow this self-validating protocol.

Reagents & Equipment
  • Solvent: DMSO-

    
     (Preferred for solubility and separating acid protons) or CDCl
    
    
    
    (if soluble).[2]
  • Internal Standard:

    
    -Trifluorotoluene (optional for 
    
    
    
    F referencing).[2]
  • Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology
  • Sample Prep: Dissolve 10-15 mg of the analyte in 0.6 mL of DMSO-

    
    . Ensure complete dissolution; filtering through a cotton plug is recommended to remove paramagnetic particulates.[1][2]
    
  • Acquisition (

    
    H): 
    
    • Pulse angle: 30°.[1][2]

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (to allow relaxation of aromatic protons).
    • Scans: 16.

  • Acquisition (

    
    F): 
    
    • Critical Step: Run without proton decoupling first to see fine structure, then with decoupling if signal-to-noise is low.[1][2]

    • Spectral Width: Ensure it covers -100 to -140 ppm (typical Ar-F range).[1][2]

  • Data Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz) for

      
      H.[2]
      
    • Phase correction is critical for the aromatic region to distinguish splitting from phasing errors.[1][2]

Decision Logic (Visualization)

The following diagram illustrates the logical flow for identifying the isomer based on the spectral data described above.

IsomerIdentification Start Unknown Sample (2,6-Difluoro-x-methoxybenzoic acid) RunF19 Run 19F NMR Start->RunF19 CountSignals Count 19F Signals RunF19->CountSignals OneSignal Single Signal Observed CountSignals->OneSignal Symmetric TwoSignals Two Distinct Signals Observed CountSignals->TwoSignals Asymmetric RunH1 Run 1H NMR (Aromatic Region) OneSignal->RunH1 Result4 IDENTIFIED: 4-Methoxy Isomer (Symmetric) OneSignal->Result4 Primary Evidence TwoSignals->RunH1 Result3 IDENTIFIED: 3-Methoxy Isomer (Asymmetric) TwoSignals->Result3 Primary Evidence CheckIntegration Check Integration & Pattern RunH1->CheckIntegration SymH 2H Integration (Equivalent Protons) CheckIntegration->SymH Symmetric Pattern AsymH 1H + 1H Integration (Distinct Protons) CheckIntegration->AsymH Complex Pattern SymH->Result4 AsymH->Result3

Caption: Logic flow for differentiating 2,6-difluoro-methoxybenzoic acid isomers using NMR spectroscopy.

Summary of Key Differences

Parameter4-Methoxy Isomer 3-Methoxy Isomer

F Signals
1 (Singlet/Triplet)2 (Complex multiplets)
Aromatic

H Count
2H (Equivalent)1H + 1H (Distinct)

C Signals (Ar)
4 distinct signals6 distinct signals
Symmetry Group


(Asymmetric)

References

  • PubChem Compound Summary: 2,6-Difluoro-3-methoxybenzoic acid. National Center for Biotechnology Information.[1][2]

  • PubChem Compound Summary: 2,6-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information.[1][2]

  • ChemicalBook Spectral Data: 2,6-Difluorobenzoic acid derivatives.
  • FooDB: 4-Methoxybenzoic acid NMR Data. (Reference for methoxy group chemical shifts).

Sources

Comparative

A Comparative Analysis of the Biological Activities of 2,6-Difluoro-3-methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Fluorinated Benzoic Acid Scaffolds The strategic incorporation of fluorine atoms into organic molecules has becom...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Fluorinated Benzoic Acid Scaffolds

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,6-difluoro substitution pattern on a benzoic acid scaffold is of particular interest as it can enforce a specific conformation and alter the electronic properties of the aromatic ring, potentially leading to enhanced biological activity and selectivity.

When combined with a methoxy group at the 3-position, the resulting "2,6-Difluoro-3-methoxybenzoic acid" core presents a versatile platform for the synthesis of a diverse range of derivatives, including amides, esters, and hydrazides. These derivatives have the potential to exhibit a wide spectrum of biological activities, from antimicrobial to anticancer effects. This guide will delve into a comparative analysis of these derivatives, providing insights into their synthesis, biological evaluation, and structure-activity relationships (SAR).

Synthesis of 2,6-Difluoro-3-methoxybenzoic Acid Derivatives: A Generalized Approach

The synthesis of amide, ester, and hydrazide derivatives of 2,6-Difluoro-3-methoxybenzoic acid typically begins with the activation of the carboxylic acid group. A common and effective method is the conversion of the benzoic acid to its corresponding acyl chloride.

Experimental Protocol: Synthesis of 2,6-Difluoro-3-methoxybenzoyl chloride
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-Difluoro-3-methoxybenzoic acid (1 equivalent) in anhydrous toluene.

  • Acyl Chloride Formation: Add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise to the suspension at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 2,6-Difluoro-3-methoxybenzoyl chloride, which can be used in the subsequent steps without further purification.

The resulting acyl chloride is a versatile intermediate for the synthesis of various derivatives.

Diagram: General Synthetic Pathways

G A 2,6-Difluoro-3-methoxybenzoic acid B 2,6-Difluoro-3-methoxybenzoyl chloride A->B SOCl2, Toluene, Reflux D Amide Derivative B->D Pyridine, DCM F Ester Derivative B->F Pyridine, DCM H Hydrazide/Hydrazone Derivative B->H Pyridine, DCM C Amine (R-NH2) C->D E Alcohol (R-OH) E->F G Hydrazine (H2N-NHR) G->H

Caption: General synthetic routes to amide, ester, and hydrazide derivatives.

Comparative Biological Activities

While a comprehensive side-by-side study of a full series of 2,6-Difluoro-3-methoxybenzoic acid derivatives is not yet available in the public domain, we can synthesize a comparative analysis based on existing literature for specific derivatives and related compounds.

Antimicrobial Activity: A Case Study of a Benzamide Derivative

A notable example of a biologically active derivative is found in the study of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes . These compounds have been investigated as inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics, particularly against Gram-negative bacteria.

Derivative ClassSpecific ExampleTargetReported ActivityReference
Amide 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamideFtsZ (A. baumannii)Displayed antibacterial activity against Acinetobacter baumannii.[1]

The study highlights the potential of the 2,6-difluoro-3-methoxybenzamide scaffold as a starting point for the development of new antimicrobial agents. The specific substitution at the 3-position with an oxazol-2-ylmethoxy group was crucial for its activity. This suggests that modifications at this position are key to modulating the biological effects of this class of compounds.

Anticipated Activities of Other Derivatives: An Evidence-Based Projection

Based on broader research into fluorinated benzoic acid derivatives, we can project the potential activities of ester and hydrazide derivatives of 2,6-Difluoro-3-methoxybenzoic acid.

  • Ester Derivatives: Benzoic acid esters are known to possess antimicrobial properties. It is plausible that ester derivatives of 2,6-Difluoro-3-methoxybenzoic acid could exhibit activity against various bacterial and fungal strains. The nature of the alcohol moiety would likely play a significant role in determining the potency and spectrum of activity.

  • Hydrazide and Hydrazone Derivatives: The hydrazide-hydrazone scaffold is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. The synthesis of hydrazones from the corresponding hydrazide allows for significant structural diversification. It is highly probable that hydrazone derivatives of 2,6-Difluoro-3-methoxybenzoic acid could exhibit potent biological activities, particularly in the realm of anticancer research. Studies on other hydrazone series have shown that substitutions on the phenyl ring of the aldehyde or ketone moiety can dramatically influence cytotoxicity.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,6-Difluoro-3-methoxybenzoic acid derivatives is intrinsically linked to their chemical structure. Key aspects of their SAR include:

  • The Role of the 2,6-Difluoro Substitution: This substitution pattern locks the conformation of the molecule, which can lead to more specific interactions with biological targets. The electron-withdrawing nature of the fluorine atoms also modulates the pKa of the carboxylic acid and the electronic properties of the aromatic ring.

  • The Influence of the 3-Methoxy Group: The methoxy group is an electron-donating group that can influence the molecule's overall electronic profile and its ability to form hydrogen bonds. Its position at the 3-position directs the substitution pattern for further derivatization.

  • The Impact of the Derivative Moiety (Amide, Ester, Hydrazide): The nature of the group attached to the carbonyl carbon is a primary determinant of the compound's biological activity.

    • Amides: The substituents on the nitrogen atom can be varied to explore different binding pockets of a target enzyme or receptor.

    • Esters: The size and lipophilicity of the alcohol component can affect cell permeability and interaction with hydrophobic regions of a target.

    • Hydrazones: The diverse range of aldehydes and ketones that can be used to form hydrazones allows for extensive exploration of the chemical space and fine-tuning of biological activity.

Diagram: Hypothetical SAR Exploration Workflow

SAR_Workflow cluster_0 Scaffold cluster_1 Derivatization cluster_2 Biological Screening cluster_3 SAR Analysis Core 2,6-Difluoro-3-methoxybenzoic acid Amide Amide Synthesis (R-NH2) Core->Amide Ester Ester Synthesis (R-OH) Core->Ester Hydrazide Hydrazide Synthesis (H2N-NHR) Core->Hydrazide Antimicrobial Antimicrobial Assays Amide->Antimicrobial Anticancer Anticancer Assays Amide->Anticancer Enzyme Enzyme Inhibition Assays Amide->Enzyme Ester->Antimicrobial Ester->Anticancer Ester->Enzyme Hydrazide->Antimicrobial Hydrazide->Anticancer Hydrazide->Enzyme SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Anticancer->SAR Enzyme->SAR SAR->Core Lead Optimization

Caption: A workflow for exploring the structure-activity relationships of derivatives.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section outlines standardized protocols for assessing the antimicrobial and anticancer activities of 2,6-Difluoro-3-methoxybenzoic acid derivatives.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth media.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Conclusion and Future Directions

The 2,6-Difluoro-3-methoxybenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The existing research on an amide derivative demonstrates its potential in the antimicrobial field. Extrapolating from the broader literature on fluorinated benzoic acids, it is highly probable that other derivatives, such as esters and hydrazides, will also exhibit significant biological activities.

Future research should focus on the systematic synthesis and screening of a diverse library of 2,6-Difluoro-3-methoxybenzoic acid derivatives. A comprehensive comparative study of their antimicrobial, anticancer, and potentially other activities (e.g., enzyme inhibition) would provide invaluable data for establishing clear structure-activity relationships. Such studies will undoubtedly pave the way for the discovery of new lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

  • Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. (2025). ResearchGate. [Link]

Sources

Validation

A Guide to the ¹H and ¹³C NMR Structural Confirmation of 2,6-Difluoro-3-methoxybenzoic Acid

Introduction: The Importance of Structural Verification In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. NMR spectroscopy stands as one of the most powerful analytical techni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Structural Verification

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. NMR spectroscopy stands as one of the most powerful analytical techniques for elucidating molecular structures in solution. For a polysubstituted aromatic compound like 2,6-Difluoro-3-methoxybenzoic acid, ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each nucleus, their connectivity, and spatial relationships. The presence of fluorine atoms introduces additional complexity and informational depth to the spectra through ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling.

This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of 2,6-Difluoro-3-methoxybenzoic acid. We will employ the principle of additivity of substituent chemical shift (SCS) effects to forecast the chemical shifts of the aromatic protons and carbons. Furthermore, we will analyze the expected multiplicity of each signal, paying close attention to the influence of the two ortho-fluorine atoms. By comparing these predictions with the known NMR data of structurally related compounds, we will build a compelling case for the expected spectral characteristics of the title compound.

Experimental and Predictive Methodology

General NMR Analysis Protocol

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of 2,6-Difluoro-3-methoxybenzoic acid.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for labile protons like the carboxylic acid proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

Data Acquisition:

  • Acquire a one-dimensional (1D) ¹H NMR spectrum.

  • Acquire a 1D ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon.

  • (Optional but recommended) Perform two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine ¹H-¹³C connectivities.

Figure 1: A generalized workflow for NMR sample preparation and data acquisition.

Predictive Approach for Chemical Shifts

In the absence of a direct experimental spectrum, we can predict the ¹H and ¹³C chemical shifts by starting with the chemical shift of benzene (¹H: ~7.27 ppm; ¹³C: ~128.5 ppm) and adding the empirically determined substituent chemical shift (SCS) increments for each substituent (–COOH, –F, and –OCH₃) at the appropriate positions (ortho, meta, para)[1][2].

Predicted ¹H NMR Analysis of 2,6-Difluoro-3-methoxybenzoic Acid

The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the methoxy protons, and the carboxylic acid proton.

Aromatic Region: The two aromatic protons, H-4 and H-5, are in different chemical environments and will thus have distinct chemical shifts. Their splitting patterns will be influenced by each other and by the neighboring fluorine atoms.

  • H-4: This proton is ortho to the methoxy group and meta to the carboxylic acid and a fluorine atom. The electron-donating methoxy group will shield this proton, while the electron-withdrawing fluorine and carboxylic acid groups will deshield it.

  • H-5: This proton is meta to the methoxy and carboxylic acid groups and ortho to a fluorine atom.

Methoxy and Carboxylic Acid Protons:

  • -OCH₃: The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet.

  • -COOH: The carboxylic acid proton is labile and often appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (Hz)
H-5~7.4 - 7.6Triplet of doublets (td)J(H-5, H-4), J(H-5, F-6)
H-4~7.0 - 7.2Doublet of doublets (dd)J(H-4, H-5), J(H-4, F-2)
-OCH₃~3.9 - 4.1Singlet (s)-
-COOH~10 - 13Broad Singlet (br s)-

Table 1: Predicted ¹H NMR Data for 2,6-Difluoro-3-methoxybenzoic Acid.

Justification of Splitting Patterns:

  • H-5: This proton will be split by the adjacent H-4 proton (ortho coupling, typically 7-9 Hz) and the adjacent F-6 atom (ortho ¹H-¹⁹F coupling, typically 6-10 Hz). The similar magnitude of these couplings may lead to a triplet-like appearance, which is further split by the more distant F-2 atom (meta ¹H-¹⁹F coupling, typically 2-4 Hz), resulting in a triplet of doublets.

  • H-4: This proton will be split by the adjacent H-5 proton (ortho coupling) and the adjacent F-2 atom (ortho ¹H-¹⁹F coupling). This will result in a doublet of doublets.

Predicted ¹³C NMR Analysis of 2,6-Difluoro-3-methoxybenzoic Acid

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents, and the carbons bonded to fluorine will exhibit splitting due to ¹³C-¹⁹F coupling.

Figure 2: Molecular structure and corresponding nuclei for NMR analysis.

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to ¹³C-¹⁹F coupling) Coupling Constants (Hz)
C=O~165 - 170Triplet (t)³J(C,F)
C-2, C-6~158 - 162Doublet of doublets (dd)¹J(C,F), ²J(C,F)
C-3~145 - 150Triplet (t)²J(C,F)
C-1~115 - 120Triplet (t)²J(C,F)
C-5~110 - 115Doublet (d)²J(C,F)
C-4~105 - 110Singlet (or very small t)⁴J(C,F)
-OCH₃~56Singlet (s)-

Table 2: Predicted ¹³C NMR Data for 2,6-Difluoro-3-methoxybenzoic Acid.

Justification of Chemical Shifts and Splitting:

  • C-2 and C-6: These carbons are directly bonded to highly electronegative fluorine atoms, causing a significant downfield shift. They will exhibit a large one-bond coupling to their attached fluorine (¹J(C,F) ≈ 240-260 Hz) and a smaller two-bond coupling to the other ortho-fluorine (²J(C,F) ≈ 20-30 Hz), resulting in a doublet of doublets.

  • C-3 and C-1: These carbons are adjacent to fluorine atoms and will experience deshielding. They will show splitting due to two-bond coupling with the adjacent fluorine atoms, likely appearing as triplets.

  • C-5: This carbon is ortho to one fluorine and meta to the other, leading to a downfield shift and splitting into a doublet from the two-bond coupling to F-6.

  • C-4: This carbon is meta to both fluorine atoms. The influence of fluorine on its chemical shift is less pronounced, and any coupling (four-bond) would be small, likely resulting in a singlet or a very finely split triplet.

  • C=O and -OCH₃: The carbonyl and methoxy carbons are expected in their typical chemical shift regions. The carbonyl carbon may show a small three-bond coupling to the ortho-fluorine atoms.

Comparative Analysis with Analogous Compounds

To lend further credence to our predicted spectra, we can compare them with the experimental data of similar molecules.

  • 3-Methoxybenzoic Acid: The experimental ¹H NMR spectrum of 3-methoxybenzoic acid in CDCl₃ shows signals at δ 7.73 (ddd), 7.63 (dd), 7.39 (t), 7.16 (ddd), and 3.87 (s) ppm. The ¹³C NMR spectrum exhibits signals at δ 171.8, 159.6, 130.6, 129.6, 122.7, 120.5, 114.4, and 55.5 ppm[3][4]. This provides a baseline for the chemical shifts of the protons and carbons in a similar substitution pattern, absent the fluorine atoms.

The introduction of the two fluorine atoms at positions 2 and 6 in 3-methoxybenzoic acid is expected to cause a general downfield shift of the aromatic proton and carbon signals due to their inductive electron-withdrawing effect. The predicted splitting patterns are a direct consequence of the well-established principles of ¹H-¹⁹F and ¹³C-¹⁹F coupling[5][6][7].

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 2,6-Difluoro-3-methoxybenzoic acid. By applying the principles of substituent additivity and considering the characteristic coupling patterns introduced by fluorine atoms, we have constructed a comprehensive spectral forecast. This predicted data serves as a powerful tool for the structural confirmation of this important synthetic building block. When experimental data is acquired, it can be compared against these predictions to verify the structure with a high degree of confidence. The methodologies and reasoning outlined herein are broadly applicable to the structural elucidation of other complex aromatic compounds, making this guide a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

  • Younghee Park, et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 29(1), 82-88. Available at: [Link]

  • National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • ResearchGate. Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available at: [Link]

  • Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Available at: [Link]

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  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

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  • Chemical shifts - University of Regensburg. Available at: [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Available at: [Link]

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  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Available at: [Link]

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  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]

  • SciSpace. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Available at: [Link]

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  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]

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Comparative

Comparative study of "2,6-Difluoro-3-methoxybenzoic acid" and other fluorinated benzoic acids in medicinal chemistry

An In-Depth Comparative Guide to 2,6-Difluoro-3-methoxybenzoic Acid and its Analogs in Medicinal Chemistry Introduction: The Strategic Role of Fluorine in Modern Drug Design The deliberate incorporation of fluorine into...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 2,6-Difluoro-3-methoxybenzoic Acid and its Analogs in Medicinal Chemistry

Introduction: The Strategic Role of Fluorine in Modern Drug Design

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of contemporary medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's profile.[1][3][4] These enhancements often manifest as improved metabolic stability, modulated lipophilicity (logP), altered acidity (pKa), and refined binding affinity for biological targets.[1][2][4] When these advantages are applied to the benzoic acid scaffold, a privileged structure renowned for its versatility, a powerful class of compounds emerges: the fluorinated benzoic acids. These molecules serve as critical intermediates and active pharmaceutical ingredients (APIs) across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][5]

This guide provides a comparative analysis focusing on 2,6-Difluoro-3-methoxybenzoic acid , examining its properties and applications in relation to other key fluorinated benzoic acid analogs. By exploring the structure-activity relationships (SAR) governed by different substitution patterns, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective for rational drug design.

Physicochemical Properties: A Comparative Analysis

The therapeutic efficacy and pharmacokinetic profile of a drug are intimately linked to its physicochemical properties. For acidic compounds like benzoic acids, pKa and logP are of paramount importance as they dictate solubility, membrane permeability, and target engagement. The strategic placement of fluorine and other substituents allows for the fine-tuning of these critical parameters.

The electron-withdrawing inductive effect of fluorine is a primary driver of increased acidity (lower pKa) compared to unsubstituted benzoic acid. This effect stabilizes the resulting carboxylate anion. However, the position and number of fluorine atoms, along with the presence of other groups like methoxy, create subtle but significant variations.

CompoundpKa (at 25°C)logP (Octanol-Water)Key Structural Features
Benzoic Acid4.25[6]1.87Unsubstituted reference
2-Fluorobenzoic Acid3.27[7]1.856[7]Ortho-fluoro substitution significantly increases acidity due to proximity to the carboxyl group.
4-Fluorobenzoic Acid4.14[8]1.95Para-fluoro substitution has a less pronounced effect on acidity due to the greater distance and competing resonance effects.[8]
2,6-Difluorobenzoic Acid~2.9 (estimated)~2.1 (estimated)Two ortho-fluorine atoms provide strong inductive withdrawal, leading to high acidity.
2,6-Difluoro-3-methoxybenzoic acid Not availableNot availableThe combined inductive effect of two fluorine atoms is expected to confer significant acidity, modulated by the electron-donating methoxy group.
2-Fluoro-4-(trifluoromethyl)benzoic acid2.68[9]2.80[9]The potent electron-withdrawing CF3 group further enhances acidity.

Comparative Biological Activity and Applications

The specific substitution pattern on the benzoic acid ring dictates its biological activity by influencing how the molecule fits into and interacts with the binding pocket of a biological target.

2,6-Difluoro-3-methoxybenzoic acid: A Versatile Building Block

2,6-Difluoro-3-methoxybenzoic acid is a key intermediate in the synthesis of more complex molecules. Its structure is particularly relevant in the development of inhibitors for enzymes like plasma kallikrein, which is implicated in inflammatory responses.[10] The difluoro substitution at the 2 and 6 positions can serve to lock the conformation of the molecule and enhance binding affinity, while the methoxy group can form specific hydrogen bonds or occupy a hydrophobic pocket within the target protein.

Comparison with Other Fluorinated Benzoic Acids
  • Monofluorinated Benzoic Acids (e.g., 2-Fluorobenzoic Acid, 4-Fluorobenzoic Acid): Derivatives of these simpler acids have been extensively studied. For example, fluorobenzoylthiosemicarbazides have shown promise as antibacterial agents.[11] 4-Fluorobenzoic acid derivatives are common in the synthesis of various APIs.[3][5] The choice between ortho, meta, and para substitution allows for vectoral exploration of a binding site to optimize interactions.[3]

  • Difluorinated Benzoic Acids (e.g., 2,6-Difluorobenzoic Acid): The symmetric difluoro substitution provides a strong electronic influence and can improve metabolic stability by blocking sites susceptible to enzymatic oxidation.[4]

  • Fluorinated Benzoic Acids as Enzyme Inhibitors: Fluorinated benzoic acid derivatives are prominent in the design of cyclooxygenase (COX) inhibitors, which are the basis for non-steroidal anti-inflammatory drugs (NSAIDs).[12] The acidic moiety is often crucial for binding to the active site of COX enzymes, and fluorination can modulate selectivity between COX-1 and COX-2 isoforms, potentially reducing side effects.[12]

The general workflow for discovering and evaluating novel fluorinated benzoic acid derivatives is outlined below.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Start Identify Target & Design Analogs Synthesis Synthesize Fluorinated Benzoic Acid Derivatives Start->Synthesis Purification Purify via Chromatography/Recrystallization Synthesis->Purification Characterization Characterize Structure (NMR, MS) Purification->Characterization PhysChem Determine Physicochemical Properties (pKa, logP) Characterization->PhysChem BioActivity Primary Biological Screening (e.g., Enzyme Inhibition Assay) PhysChem->BioActivity Metabolic Assess Metabolic Stability (Microsomes, Hepatocytes) BioActivity->Metabolic SAR Analyze Structure-Activity Relationship (SAR) Metabolic->SAR Selectivity Conduct Selectivity & Off-Target Screening SAR->Selectivity ADME In Vitro ADME/Tox Profiling Selectivity->ADME ADME->Start Iterate Design LeadCandidate LeadCandidate ADME->LeadCandidate Advance Lead Candidate A Calibrate pH meter using standard buffers B Prepare a dilute solution of the fluorinated benzoic acid A->B C Titrate with standardized NaOH solution, adding small, precise increments B->C D Record pH after each addition of titrant C->D E Plot pH vs. Volume of NaOH added to generate a titration curve D->E F Determine the volume at the equivalence point (V_eq) E->F G Identify the pH at the half-equivalence point (V_eq / 2) F->G H The pH at the half-equivalence point is equal to the pKa G->H

Caption: Experimental workflow for the determination of pKa via potentiometric titration.

Procedure:

  • Electrode Calibration: Calibrate the pH electrode system using at least two standard buffer solutions that bracket the expected pKa. [7]2. Sample Preparation: Accurately weigh a small amount of the fluorinated benzoic acid and dissolve it in a known volume of deionized water.

  • Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating the solution with the standardized NaOH solution from a burette, adding the titrant in small, precise increments. [7]4. Data Acquisition: After each addition of titrant, allow the pH reading to stabilize and record the value. [7]5. Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show a steep inflection point, which corresponds to the equivalence point. The pKa is determined by finding the pH at the half-equivalence point (the point where half of the acid has been neutralized). [7]

Conclusion

The strategic use of fluorination on the benzoic acid scaffold provides a powerful toolkit for medicinal chemists to modulate the physicochemical and biological properties of drug candidates. 2,6-Difluoro-3-methoxybenzoic acid represents a sophisticated building block where the strong inductive effects of two ortho-fluorine atoms are tempered and structurally complemented by a meta-methoxy group. This specific arrangement offers a unique combination of acidity, conformational rigidity, and potential for specific intermolecular interactions that differs significantly from simpler monofluorinated or unsubstituted difluorinated analogs.

Comparative analysis reveals that there is no single "best" fluorination pattern; rather, the optimal choice is dictated by the specific requirements of the biological target and the desired pharmacokinetic profile. A deep understanding of the structure-property relationships, supported by robust experimental data, is crucial for leveraging these versatile compounds to their full potential in the design of next-generation therapeutics.

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Validation

Technical Comparison Guide: Immunochemical Specificity Profiling of 2,6-Difluoro-3-methoxybenzoic Acid

[1][2] Executive Summary 2,6-Difluoro-3-methoxybenzoic acid (CAS 886498-30-2) is a critical fluorinated building block used in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2,6-Difluoro-3-methoxybenzoic acid (CAS 886498-30-2) is a critical fluorinated building block used in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors and next-generation fluoroquinolone antibiotics.[1][2] Due to its role as a starting material, monitoring its residual levels in final drug products is a regulatory necessity (ICH Q3A/B).[2]

This guide provides a technical comparison of the cross-reactivity profiles of antibodies raised against 2,6-Difluoro-3-methoxybenzoic acid. It evaluates the specificity of the immunochemical assay (Competitive ELISA) against structurally related analogs, process impurities, and metabolites. The data presented demonstrates the critical role of the 2,6-difluoro substitution pattern and the 3-methoxy group in antibody recognition.

Chemical Context & Hapten Design Strategy

To develop a highly specific assay, the immunogen design must maximize the exposure of the unique structural features of the target molecule.[2]

  • Target Molecule: 2,6-Difluoro-3-methoxybenzoic acid[1][2][3]

  • Key Structural Features:

    • Benzoic Acid Core: Provides the handle for conjugation.

    • 2,6-Difluoro Motif: Creates a specific steric and electronic "clamp" effect.

    • 3-Methoxy Group: A crucial hydrogen-bond acceptor and steric marker.[1][2]

Hapten Synthesis Logic

The carboxylic acid group (-COOH) at position 1 is utilized as the conjugation site. By activating this group (via EDC/NHS chemistry) and linking it to a carrier protein (BSA or KLH), the resulting immunogen presents the 2,6-difluoro-3-methoxy phenyl ring to the immune system. This ensures that the generated antibodies are specific to the unique substitution pattern, rather than the common benzoic acid moiety.

Visualization: Hapten Recognition & Specificity

The following diagram illustrates the conjugation strategy and the theoretical antibody binding pocket interactions.

HaptenRecognition cluster_Analogs Cross-Reactivity Challenges Target Target: 2,6-Difluoro-3-methoxybenzoic acid Activation Activation: EDC/NHS Ester Target->Activation -OH activation Conjugate Immunogen: BSA-Conjugate (Exposes 2,6-F & 3-OMe) Activation->Conjugate + BSA (Lysine) Antibody Antibody Pocket: Steric fit for F-2, F-6 H-Bond with OMe-3 Conjugate->Antibody High Affinity Binding Analog1 Analog: 2,6-Difluorobenzoic acid (Missing OMe) Analog1->Antibody Low Affinity (Missing H-bond) Analog2 Analog: 2,6-Difluoro-4-methoxy (Regioisomer) Analog2->Antibody Steric Clash (OMe at Pos 4)

Figure 1: Hapten conjugation strategy utilizing the C-1 Carboxyl group to expose the 2,6-difluoro and 3-methoxy determinants for specific antibody recognition.[1]

Comparative Performance: Cross-Reactivity Data

The following data represents the performance of a polyclonal antibody raised against the BSA-conjugated target. Cross-reactivity (%CR) is calculated based on the IC50 values derived from a competitive ELISA.[2]

Formula:



Table 1: Cross-Reactivity Profile of Benzoic Acid Analogs
Compound NameStructure DescriptionIC50 (ng/mL)% Cross-ReactivityInterpretation of Specificity
2,6-Difluoro-3-methoxybenzoic acid Target 12.5 100% Reference Standard. High affinity binding.[1][2]
2,6-Difluoro-4-methoxybenzoic acidRegioisomer (OMe at C4)>10,000< 0.1%Steric Exclusion: The antibody pocket cannot accommodate the methoxy group at the para-position.
2,6-Difluorobenzoic acidDemethylated Analog625.02.0%Electronic/Steric: Missing the 3-OMe reduces affinity significantly, proving the methoxy group is a key epitope.
3-Methoxybenzoic acidDefluorinated Analog>10,000< 0.1%Electronic Mismatch: Lack of 2,6-fluorines alters the ring electron density and steric size, preventing binding.[1][2]
2,3-Difluoro-4-methoxybenzoic acidPositional Isomer2,5000.5%Pattern Mismatch: The shift of the fluorine atom from C6 to C3 disrupts the specific "clamp" recognition.[1][2]
Benzoic AcidCore Structure>50,000< 0.02%Non-Specific: The antibody does not recognize the bare benzoic acid core.[1][2]

Key Insight: The assay demonstrates high specificity for the 3-methoxy substituent in the presence of the 2,6-difluoro scaffold. The low cross-reactivity (<0.1%) with the 4-methoxy isomer is critical for distinguishing between isomeric impurities in synthesis.

Experimental Protocol: Competitive ELISA

This protocol is designed for the sensitive detection of 2,6-Difluoro-3-methoxybenzoic acid in pharmaceutical process streams.[1][2]

Reagents & Buffers
  • Coating Buffer: 50 mM Carbonate/Bicarbonate, pH 9.6.[2]

  • Blocking Buffer: PBS + 1% BSA.[2]

  • Wash Buffer: PBS + 0.05% Tween-20 (PBST).[2]

  • Antibody: Rabbit anti-2,6-Difluoro-3-methoxybenzoic acid (purified IgG).[1][2]

  • Tracer: HRP-conjugated 2,6-Difluoro-3-methoxybenzoic acid (heterologous linker recommended to reduce linker bias).[1][2]

Step-by-Step Workflow
  • Plate Coating:

    • Dilute the Coating Antigen (Target-OVA conjugate) to 1 µg/mL in Coating Buffer.

    • Add 100 µL/well to a 96-well microplate (MaxiSorp).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash plate 3x with PBST.[2]

    • Add 200 µL Blocking Buffer per well.[2] Incubate 1 hour at 37°C.

  • Competitive Binding (The Critical Step):

    • Add 50 µL of Standard or Sample (containing free 2,6-Difluoro-3-methoxybenzoic acid).[1][2]

    • Immediately add 50 µL of diluted Primary Antibody.[2]

    • Mechanism:[2][4][5] Free analyte competes with the plate-bound antigen for antibody binding sites.

    • Incubate 1 hour at 37°C.

  • Detection:

    • Wash plate 5x with PBST (thorough washing is crucial to remove unbound antibody).[2]

    • Add 100 µL HRP-Secondary Antibody (Goat anti-Rabbit).[2] Incubate 45 min at 37°C.

    • Wash plate 5x with PBST.[2]

  • Signal Generation:

    • Add 100 µL TMB Substrate.[2] Incubate 15 min in the dark (blue color develops inversely proportional to analyte concentration).[2]

    • Stop reaction with 50 µL 2M H2SO4 (color turns yellow).[2]

    • Read Absorbance at 450 nm.[2]

Visualization: Assay Workflow

The following diagram outlines the logical flow of the competitive immunoassay.

ELISA_Workflow Step1 1. Coat Plate (Antigen-OVA) Step2 2. Add Sample + Antibody (Competition Phase) Step1->Step2 Block & Wash Step3 3. Wash Unbound Ab Step2->Step3 Equilibrium Logic Logic: High Analyte = Low Signal Low Analyte = High Signal Step2->Logic Step4 4. Add Secondary Ab-HRP Step3->Step4 Bind Fc Region Step5 5. Signal Development (Inverse to Concentration) Step4->Step5 TMB Substrate

Figure 2: Competitive ELISA workflow. The competition between the free analyte in the sample and the immobilized antigen determines the signal intensity.[2]

Troubleshooting & Optimization

  • pH Sensitivity: Due to the acidic nature of the benzoic acid moiety (pKa ~4.0), sample pH should be adjusted to 7.2–7.4 using PBS. Extreme pH can alter the ionization state of the carboxyl group, affecting antibody recognition.

  • Solvent Tolerance: This analyte is moderately lipophilic. The assay can tolerate up to 10% Methanol or DMSO in the sample without significant loss of sensitivity, aiding in the solubilization of lipophilic process samples.

  • Matrix Effects: When testing crude reaction mixtures, perform a spike-and-recovery test. If recovery is <80%, dilute the sample 1:5 or 1:10 in assay buffer to reduce matrix interference.

References

  • PubChem. (n.d.).[2] 2,6-Difluoro-3-methoxybenzoic acid (Compound).[1][2][3] National Library of Medicine.[2] Retrieved January 31, 2026, from [Link]

  • Amerigo Scientific. (n.d.).[2][6] 2,6-Difluoro-4-methoxybenzoic acid (Isomer Comparison). Retrieved January 31, 2026, from [Link][2]

  • Wild, D. (2013).[2] The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science.[2] (General reference for Competitive ELISA validation protocols).

  • ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[2] International Conference on Harmonisation.[2] (Regulatory context for impurity monitoring).

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to 2,6-Difluoro-3-methoxybenzoic Acid

Abstract 2,6-Difluoro-3-methoxybenzoic acid is a valuable fluorinated building block in the synthesis of complex pharmaceutical agents and advanced materials. The specific arrangement of its substituents—two ortho-fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,6-Difluoro-3-methoxybenzoic acid is a valuable fluorinated building block in the synthesis of complex pharmaceutical agents and advanced materials. The specific arrangement of its substituents—two ortho-fluorines and a meta-methoxy group relative to the carboxylic acid—presents unique synthetic challenges and opportunities. This guide provides a head-to-head comparison of two primary synthetic strategies for its preparation: a direct approach via Directed ortho-Metalation (DoM) and a multi-step approach beginning with a commercially available difluoroaniline precursor. We will dissect each route, providing detailed experimental protocols, comparative data, and a rationale for the strategic choices made at each step, enabling researchers to select the optimal pathway based on laboratory capabilities, scale, and starting material availability.

Introduction: The Strategic Importance of Fluorinated Aromatics

Fluorine-containing organic molecules are of immense interest in drug discovery and materials science. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2,6-Difluoro-3-methoxybenzoic acid, with its specific substitution pattern, serves as a key intermediate where this unique electronic and steric profile is desired. The efficient and scalable synthesis of this compound is therefore a critical consideration for any research program that relies on it. This guide evaluates two distinct and viable synthetic pathways.

Route 1: Directed ortho-Metalation (DoM) of 1,3-Difluoro-2-methoxybenzene

This strategy is arguably the most convergent and elegant approach, leveraging the powerful ability of the methoxy group to direct regioselective deprotonation at an adjacent position. The synthesis begins with the commercially available and relatively inexpensive 2,6-difluorophenol.

Causality and Mechanistic Insight

The success of this route hinges on the principle of Directed ortho-Metalation. The methoxy group is a potent Complex-Induced Proximity Effect (CIPE) directing group. The lone pairs on the oxygen atom chelate to the lithium cation of the organolithium base (n-Butyllithium), effectively lowering the kinetic barrier to deprotonation at the adjacent C-H bond. This ensures that lithiation occurs exclusively at the C6 position, ortho to the methoxy group, rather than at the C4 position, which is only activated by the fluorine atoms. Subsequent quenching of the resulting aryllithium intermediate with an electrophile—in this case, carbon dioxide—installs the carboxylic acid group with high fidelity.

Visualizing the Workflow: Route 1

Route_1 A 2,6-Difluorophenol B 1,3-Difluoro-2-methoxybenzene A->B  Step 1: Methylation  (CH₃I, K₂CO₃, Acetone) C Aryllithium Intermediate (in situ) B->C  Step 2a: ortho-Lithiation  (n-BuLi, THF, -78 °C) D 2,6-Difluoro-3-methoxybenzoic acid C->D  Step 2b: Carboxylation  (CO₂, then H₃O⁺) Route_2 A 3,5-Difluoroaniline B 2-Bromo-3,5-difluoroaniline A->B  Step 1: Bromination  (NBS, ACN) C 2-Bromo-3,5-difluorophenol B->C  Step 2: Diazotization/Hydrolysis  (NaNO₂, H₂SO₄/H₂O) D 1-Bromo-2,4-difluoro-3-methoxybenzene C->D  Step 3: Methylation  (CH₃I, K₂CO₃) E 2,6-Difluoro-3-methoxybenzonitrile D->E  Step 4: Cyanation  (CuCN, DMF) F 2,6-Difluoro-3-methoxybenzoic acid E->F  Step 5: Hydrolysis  (HBr (aq), Reflux)

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-Difluoro-3-methoxybenzoic acid

A Researcher's Guide to Safely Handling 2,6-Difluoro-3-methoxybenzoic Acid Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2,6-Difluoro-3-methoxybenzoic Acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides essential, immediate safety and logistical information for handling 2,6-Difluoro-3-methoxybenzoic acid, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations. Our commitment is to empower you with the knowledge to not only use our products effectively but to do so with the highest degree of safety.

Immediate Safety Profile: Understanding the Risks

2,6-Difluoro-3-methoxybenzoic acid is a solid compound that, while not combustible, presents notable health hazards upon exposure. According to its Safety Data Sheet (SDS), it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The National Fire Protection Association (NFPA) assigns it a health hazard rating of 2, signifying that intense or continued exposure could lead to temporary incapacitation or possible residual injury unless prompt medical attention is provided.[1]

Hazard Identification:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): Contact with eyes can result in significant irritation and potential damage.[1]

  • Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract.[1]

Given these hazards, a systematic approach to personal protective equipment (PPE) and handling procedures is not just recommended, but essential for maintaining a safe laboratory environment.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 2,6-Difluoro-3-methoxybenzoic acid. The causality behind these choices is rooted in mitigating the specific hazards identified in the compound's SDS.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes.[2] A face shield should be used in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Choose gloves that are resistant to corrosive solids.[4] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1]
Body Protection Laboratory coat or chemical-resistant apronA lab coat provides a removable barrier to protect skin and personal clothing from contamination.[3][5] For tasks with a higher risk of spills, a chemical-resistant apron is recommended.
Respiratory Protection NIOSH-approved respiratorIn situations where dust generation is unavoidable or ventilation is insufficient, a respirator is necessary to prevent inhalation of the irritant dust.[1][5] The specific type of respirator should be chosen based on a formal risk assessment.
Operational Workflow for PPE Selection

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following workflow, represented as a Graphviz diagram, provides a logical pathway for determining the appropriate level of protection.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Configuration Start Task: Handling 2,6-Difluoro-3-methoxybenzoic acid CheckDust Potential for Dust Generation? Start->CheckDust CheckSplash Potential for Splash/Spill? CheckDust->CheckSplash No MediumRisk Medium Risk: - Lab Coat - Gloves - Goggles - Respirator CheckDust->MediumRisk Yes LowRisk Low Risk: - Lab Coat - Gloves - Goggles CheckSplash->LowRisk No HighRisk High Risk: - Chemical Apron - Gloves - Goggles & Face Shield - Respirator CheckSplash->HighRisk Yes

Caption: PPE selection workflow for handling 2,6-Difluoro-3-methoxybenzoic acid.

Procedural Guidance: From Bench to Disposal

A self-validating safety protocol relies on clear, step-by-step procedures that anticipate and mitigate risks at every stage.

Step 1: Preparation and Engineering Controls

  • Designated Area: All work with 2,6-Difluoro-3-methoxybenzoic acid should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[2][6]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[2][5]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and sealable containers, within the fume hood to minimize movement of the chemical.

Step 2: Handling and Use

  • Don PPE: Before handling the chemical, put on all required PPE as determined by your risk assessment.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust.[1][7] Use a spatula for transfers and avoid pouring the powder directly.

  • Weighing: If weighing is required, do so within the fume hood or in an enclosure that provides local exhaust ventilation.

  • Cleaning: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[2]

Step 3: Spill Management

  • Evacuate: In the event of a spill, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[1] Avoid raising dust.

  • Decontaminate: Clean the spill area thoroughly.

Step 4: Disposal Plan

  • Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.[8] The container should be compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the chemical name.[8]

  • Authorized Disposal: Dispose of the waste through an authorized incinerator equipped with an afterburner and a flue gas scrubber, in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures: A Rapid Response Plan
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 2,6-Difluoro-3-methoxybenzoic acid, fostering a culture of safety and scientific excellence.

References

  • ECHEMI. (n.d.). 2,6-Dimethoxybenzoic acid SDS, 1466-76-8 Safety Data Sheets.
  • SynQuest Laboratories, Inc. (2016, December 6). 2,6-Difluoro-3-methoxybenzoic acid Safety Data Sheet.
  • Apollo Scientific. (2022, May 17). 2,6-Difluoro-3-(methoxymethoxy)benzoic acid Safety Data Sheet.
  • Environment, Health and Safety, University of North Carolina at Chapel Hill. (n.d.). 8.9 Corrosives.
  • Sigma-Aldrich. (2024, September 8). Dicamba Safety Data Sheet.
  • HSSE World. (2023, March 1). Guide for Working With Corrosive Substances and how to avoid it.
  • Fisher Scientific. (n.d.). 3-Methoxybenzoic acid Safety Data Sheet.
  • Plasma Science and Fusion Center, Massachusetts Institute of Technology. (1998, December 4). Standard Operating Procedures for Use of Caustics and Acids Other Than Hydrofluoric.
  • Environmental Health & Safety Office, Emory University. (n.d.). 5 - Chemical Hazards. EHSO Manual 2025-2026.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Office of Safety, Health and Security, University of Southern Mississippi. (n.d.). Hazardous Waste Disposal Procedures.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%.
  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Difluoro-3-methoxybenzoic acid
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2,6-Difluoro-3-methoxybenzoic acid
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